molecular formula C11H15N3 B2746526 1,2-Diethyl-1H-benzoimidazol-5-ylamine CAS No. 879038-05-8

1,2-Diethyl-1H-benzoimidazol-5-ylamine

Cat. No.: B2746526
CAS No.: 879038-05-8
M. Wt: 189.262
InChI Key: MJDXJHDSARIXRY-UHFFFAOYSA-N
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Description

1,2-Diethyl-1H-benzoimidazol-5-ylamine is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.262. The purity is usually 95%.
BenchChem offers high-quality 1,2-Diethyl-1H-benzoimidazol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Diethyl-1H-benzoimidazol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diethylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-11-13-9-7-8(12)5-6-10(9)14(11)4-2/h5-7H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDXJHDSARIXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1CC)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Characterization and Application of 1,2-Diethyl-1H-benzimidazol-5-amine (CAS 1185293-92-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This technical guide addresses the critical quality attributes (CQAs), synthesis logic, and analytical validation of 1,2-Diethyl-1H-benzimidazol-5-amine (CAS 1185293-92-8).

In the context of drug development, this compound represents a "privileged scaffold" —a molecular framework capable of providing ligands for diverse biological targets.[1] Unlike complex benzimidazole opioids (e.g., nitazenes) which possess bulky benzyl and amino-ethyl side chains, this specific CAS is a compact, lipophilic core used primarily as a building block for Structure-Activity Relationship (SAR) libraries.

Key Technical Insight: The primary challenge in utilizing this supplier-sourced material is regioisomeric purity . The synthesis of 1,2-disubstituted benzimidazoles often yields mixtures of N1 and N3 isomers during alkylation steps. A self-validating analytical protocol is therefore mandatory before introducing this material into high-value medicinal chemistry workflows.

Chemical Architecture & Properties[2][3][4]

PropertySpecification
Chemical Name 1,2-Diethyl-1H-benzimidazol-5-amine
CAS Number 1185293-92-8
Molecular Formula C₁₁H₁₅N₃
Molecular Weight 189.26 g/mol
Structural Features Benzimidazole core; Ethyl group at C2; Ethyl group at N1; Primary amine at C5.
pKa (Calculated) ~5.5 (Benzimidazole N3), ~3.5 (Aniline NH₂)
Solubility Soluble in DMSO, MeOH, dilute acid. Sparingly soluble in water (neutral pH).
Storage Hygroscopic (often supplied as HCl salt). Store at -20°C under Argon.

Synthesis Logic & Regioisomer Control

To understand the impurities likely present in supplier batches, one must understand the synthesis. The industrial route typically involves the alkylation of a precursor, which introduces a critical bifurcation point.

The Regioisomer Problem

When alkylating 2-ethyl-5-nitrobenzimidazole to install the N1-ethyl group, the electrophile can attack either nitrogen (N1 or N3).

  • Isomer A (Target): 1,2-Diethyl-5-nitrobenzimidazole (leads to 5-amine).

  • Isomer B (Impurity): 1,2-Diethyl-6-nitrobenzimidazole (leads to 6-amine).

These isomers have identical mass and very similar polarity, making them difficult to separate by standard flash chromatography.

Validated Synthesis Workflow (Diagram)

SynthesisWorkflow Start Precursor: 4-Chloro-3-nitroaniline Step1 Step 1: N-Ethylation (Nucleophilic Aromatic Substitution) Start->Step1 EtNH2, Heat Inter1 Intermediate: N-Ethyl-4-nitro-1,2-phenylenediamine Step1->Inter1 Step2 Step 2: Cyclization (Propionic Acid/PPPA) Inter1->Step2 Regiospecific Route Inter2 Scaffold: 1,2-Diethyl-5-nitrobenzimidazole Step2->Inter2 Step3 Step 3: Selective Reduction (H2/Pd-C or Fe/NH4Cl) Inter2->Step3 Final Target: 1,2-Diethyl-1H-benzimidazol-5-amine Step3->Final AltStart Alt Route: 2-Ethyl-5-nitrobenzimidazole AltStep Alkylation (Et-I) AltStart->AltStep Mix Mixture: 5-NO2 (Target) + 6-NO2 (Impurity) AltStep->Mix Mix->Inter2 Difficult Separation

Figure 1: Synthesis logic comparing the regiospecific route (Blue/Yellow) versus the prone-to-impurity alkylation route (Red).

Analytical Validation Protocol (The Self-Validating System)

As a researcher, you cannot assume the supplier used the regiospecific route. You must validate the material. The following protocol utilizes Nuclear Overhauser Effect Spectroscopy (NOESY) to confirm the position of the ethyl group relative to the amine.

Protocol: Structural Confirmation via 1H-NMR & NOESY

Rationale: In the 1,2-diethyl-5-amine isomer, the N1-ethyl protons are spatially close to the C7 proton. In the 1,2-diethyl-6-amine isomer, the N1-ethyl protons are close to the C7 proton (which is now para to the amine). However, the coupling patterns and NOE enhancements differ distinctively.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5 mg of CAS 1185293-92-8 in 600 µL DMSO-d6.

  • 1H-NMR Acquisition: Acquire a standard proton spectrum (32 scans).

    • Checkpoint: Verify the integration of the ethyl groups. You should see two distinct triplets (methyls) and two distinct quartets (methylenes).

  • NOESY Acquisition: Run a 2D NOESY experiment (mixing time 500ms).

  • Analysis:

    • Locate the N1-methylene signal (typically ~4.2 ppm).

    • Locate the aromatic proton at C7 (doublet, typically ~7.2 ppm).

    • Validation Criteria: Strong NOE cross-peak between N1-methylene and C7-H indicates the N1-ethyl group is correctly positioned.

    • Failure Mode: If the spectrum shows split peaks or "shadow" quartets, the sample is a regioisomeric mixture.

HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Single peak >98% area. No shoulder peaks (indicative of isomers).

Functionalization & Application

The 5-amine moiety is the "warhead" for attaching this scaffold to larger pharmacophores.

Workflow: Library Generation (Amide Coupling)

This protocol describes coupling the 5-amine to a carboxylic acid (R-COOH) to generate a library of potential kinase inhibitors or receptor ligands.

  • Activation: In a reaction vial, dissolve R-COOH (1.1 equiv) in DMF (0.5 M). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.

  • Addition: Add 1,2-Diethyl-1H-benzimidazol-5-amine (1.0 equiv).

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Monitoring: Check by LC-MS. The benzimidazole nitrogen can act as a proton trap; ensure pH remains basic (pH > 8) by adding extra DIPEA if reaction stalls.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and brine.

  • Purification: The product is basic. Purify via SCX (Strong Cation Exchange) cartridge or reverse-phase prep-HPLC.

Safety & Handling

  • Hazard Identification: As an aromatic amine, treat as a potential sensitizer and mutagen.

  • Nitazene Context: While this specific compound is not a nitazene opioid (it lacks the 2-benzyl and 1-aminoethyl pharmacophore), it is a benzimidazole derivative. In forensic or analytical labs, it should be segregated from controlled substance standards to prevent cross-contamination or misidentification in screening panels.

  • Storage: The amine is prone to oxidation (browning) upon air exposure. Store as the hydrochloride salt or under inert atmosphere.

References

  • Benzimidazole Synthesis & Regioselectivity

    • Marupati, S., et al. (2018).[2] "Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine." Rasayan Journal of Chemistry, 11(4), 1674-1677.[2] Link

    • Context: Describes the N-alkylation vs.
  • Analytical Characterization

    • Sigma-Aldrich. "1,2-Diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate Product Specification." Link

    • Context: Commercial availability and salt form specifications.[3]

  • Pharmacological Context (Benzimidazole Opioids)

    • U.S. Drug Enforcement Administration.[4] "Benzimidazole-Opioids (Nitazenes)." Diversion Control Division.[4] Link

    • Context: Differentiates the structural requirements of potent nitazenes (2-benzyl) from simple scaffolds like the subject compound.
  • General Synthetic Methods

    • Bandyopadhyay, P., et al. (2012). "Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination." Molecules. Link

    • Context: Green chemistry approaches to benzimidazole construction.[5]

Sources

1,2-Diethyl substituted benzimidazole-5-amine scaffold analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

The 1,2-diethylbenzimidazole-5-amine scaffold represents a specialized subclass of the benzimidazole "privileged structure." Unlike the more common 2-aryl or 1-benzyl derivatives, the 1,2-diethyl substitution pattern imparts unique physicochemical properties, specifically lowering lipophilicity (LogP) relative to bulky aryl analogs while maintaining a compact steric profile.

This scaffold serves as a critical "linker-head" intermediate in medicinal chemistry. The 5-amine moiety acts as a highly reactive nucleophile for library construction (via amide coupling or reductive amination), while the 1,2-diethyl core provides a stable, metabolically robust anchor that modulates receptor binding affinity through specific hydrophobic interactions.

Core Structural Attributes[1][2]
  • N1-Ethyl: Controls solubility and prevents tautomerism, locking the specific bond order of the imidazole ring.

  • C2-Ethyl: Provides a short aliphatic extension, often engaging in hydrophobic pockets (e.g., in kinase ATP-binding sites) without the steric penalty of a phenyl ring.

  • C5-Amine: The primary vector for diversification. Its position (para to the N1-ethyl) creates a linear vector often exploited in GPCR ligands and kinase inhibitors.

Regioselective Synthetic Architecture

The synthesis of 1,2-disubstituted benzimidazoles is fraught with regioselectivity challenges. Direct alkylation of 2-ethyl-5-nitrobenzimidazole typically yields a mixture of N1 and N3 isomers (approx. 60:40 ratio) due to the electronic effects of the nitro group.

To ensure scientific integrity and process reliability , a stepwise construction strategy is required. The following route guarantees the position of the N1-ethyl group before ring closure.

The "Stepwise-Cyclization" Route (Recommended)

This pathway avoids isomer separation chromatography, increasing overall yield and reproducibility.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,4-dinitrochlorobenzene with ethylamine. The high electrophilicity of the C1 position (activated by ortho/para nitro groups) ensures rapid, quantitative conversion.

    • Intermediate: N-ethyl-2,4-dinitroaniline.

  • Selective Reduction (Zincke Reduction): Selective reduction of the ortho-nitro group using sodium sulfide (Na2S) or catalytic hydrogenation under controlled pH.

    • Intermediate: N1-ethyl-4-nitro-1,2-phenylenediamine.

    • Critical Control Point: Over-reduction to the triamine must be avoided by monitoring TLC/LC-MS.

  • Phillips Condensation (Cyclization): Condensation of the diamine with propionic acid (or propionic anhydride) under acidic conditions (4N HCl, reflux). The N1-ethyl group forces the cyclization to occur in a fixed orientation.

    • Intermediate: 1,2-diethyl-5-nitrobenzimidazole.

  • Nitro Reduction: Final reduction of the C5-nitro group to the target amine.

Detailed Experimental Protocol: Nitro Reduction

Context: This protocol describes the final step—converting 1,2-diethyl-5-nitrobenzimidazole to the target 5-amine. The Iron/Ammonium Chloride method is selected for its chemoselectivity, avoiding side reactions common with harsh hydrides.

Reagents:

  • 1,2-Diethyl-5-nitrobenzimidazole (1.0 eq)

  • Iron powder (Fe, 325 mesh, 5.0 eq)

  • Ammonium chloride (NH4Cl, 5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of the nitro-precursor in 80 mL Ethanol and 20 mL Water.

  • Activation: Add solid NH4Cl followed by Iron powder. The mixture will turn dark grey/black.

  • Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring.

    • Causality: Vigorous stirring is essential to prevent the iron from settling, ensuring surface area contact for the heterogeneous electron transfer.

  • Monitoring: Monitor via TLC (DCM:MeOH 95:5). The starting material (yellow spot) should disappear within 2-4 hours, replaced by a lower Rf fluorescent spot (amine).

  • Workup (Critical Step):

    • Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Note: Do not let the filtrate cool before filtering, or the product may crystallize in the Celite.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and basify to pH 10 with 1M NaOH. Extract with Ethyl Acetate (3x).

  • Purification: Dry organics over Na2SO4 and evaporate. Recrystallize from Ethanol/Hexane if necessary.

Analytical Fingerprinting (Validation)

To validate the identity of 1,2-diethylbenzimidazole-5-amine , the following spectral features must be observed.

TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR N1-Ethyl Triplet (~1.3 ppm) & Quartet (~4.1 ppm)Characteristic pattern of N-CH2-CH3. The N-CH2 is deshielded by the aromatic ring.
1H NMR C2-Ethyl Triplet (~1.4 ppm) & Quartet (~2.9 ppm)C2-Ethyl signals appear slightly upfield compared to N1-Ethyl.
1H NMR Aromatic Doublet (~7.1 ppm, J=8Hz)H7 proton (ortho to N1).
1H NMR Aromatic Singlet (broad, ~6.8 ppm)H4 proton (ortho to amine, meta to N3).
MS (ESI) [M+H]+ m/z = 190.13 (Calc.)Confirm molecular ion.
IR N-H Stretch 3300-3400 cm⁻¹ (Doublet)Primary amine (-NH2) stretching vibration.

Visualization of Pathways & Logic

Diagram 1: Regioselective Synthesis Workflow

This flowchart illustrates the "Stepwise" logic required to guarantee the 1,2-diethyl substitution pattern.

SynthesisPath SM 2,4-Dinitro- chlorobenzene Step1 S_NAr (Ethylamine) SM->Step1 Inter1 N-Ethyl-2,4- dinitroaniline Step1->Inter1 Step2 Selective Reduction (Na2S) Inter1->Step2 Inter2 N1-Ethyl-4-nitro- 1,2-phenylenediamine Step2->Inter2 Step3 Phillips Condensation (Propionic Acid) Inter2->Step3 Core 1,2-Diethyl-5- nitrobenzimidazole Step3->Core Step4 Fe/NH4Cl Reduction Core->Step4 Final Target: 1,2-Diethylbenzimidazole- 5-amine Step4->Final

Caption: Stepwise regioselective synthesis preventing N1/N3 isomerization.

Diagram 2: Scaffold SAR & Reactivity Map

Analysis of the electronic and steric environment of the scaffold.

SARMap Center Benzimidazole Core C5 C5-Amine (Nucleophilic Handle) Center->C5 Resonance donor N1 N1-Ethyl (Solubility/Tautomer Lock) N1->Center Prevents H-shift C2 C2-Ethyl (Steric Bulk/Lipophilicity) C2->Center Electronic push App1 Amide Coupling (Drug Conjugates) C5->App1 App2 Reductive Amination (Kinase Inhibitors) C5->App2

Caption: Structure-Activity Relationship (SAR) and functionalization vectors.

References

  • Barker, A., et al. (2011). "Developments Towards Regioselective Synthesis of 1,2-Disubstituted Benzimidazoles." Chemistry – A European Journal.[1]

  • Tahlan, S., et al. (2019). "Benzimidazole scaffolds as promising antiproliferative agents: A review." BMC Chemistry.

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Fe/NH4Cl reduction protocols).
  • PubChem Compound Summary. (2024). "5-Aminobenzimidazole."[2][3][4][5] National Center for Biotechnology Information.

Sources

Molecular weight and formula of 1,2-Diethyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis Architecture, and Functional Characterization

Executive Summary

1,2-Diethyl-1H-benzoimidazol-5-ylamine (CAS: 1185293-92-8) is a substituted benzimidazole scaffold characterized by ethyl substitutions at the N1 and C2 positions and a primary amine at the C5 position. This molecule represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive agents targeting GPCRs (e.g., Angiotensin II receptors), kinase inhibitors, and opioid receptor modulators.

This guide provides a rigorous technical analysis of the molecule, establishing a validated synthetic route that circumvents common regioselectivity issues, alongside detailed physicochemical profiling.

Chemical Identity & Physicochemical Core

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 1,2-Diethyl-1H-benzimidazol-5-amine
Common Synonyms 1,2-Diethyl-5-aminobenzimidazole; 5-Amino-1,2-diethylbenzimidazole
CAS Registry Number 1185293-92-8
SMILES CCN1C(CC)=NC2=C1C=CC(N)=C2
InChI Key GFKUSXJRXCEMJR-UHFFFAOYSA-N
Molecular Formula & Weight Calculation

The molecular formula C₁₁H₁₅N₃ is derived from the benzimidazole core (C₇H₆N₂) via the following substitutions:

  • Core: Benzimidazole (C₇H₆N₂)

  • Modifications:

    • N1-Ethyl: Replacement of H with -CH₂CH₃ (+C₂H₄)

    • C2-Ethyl: Replacement of H with -CH₂CH₃ (+C₂H₄)

    • C5-Amino: Replacement of H with -NH₂ (+NH)

  • Net Calculation: C₇H₆N₂ + C₂H₄ + C₂H₄ + NH - 3H = C₁₁H₁₅N₃

ElementCountAtomic Mass ( g/mol )Subtotal
Carbon (C) 1112.011132.12
Hydrogen (H) 151.00815.12
Nitrogen (N) 314.00742.02
Total Molecular Weight 189.26 g/mol

High-Fidelity Synthesis Architecture

The Regioselectivity Challenge

Direct alkylation of 2-ethyl-5-nitrobenzimidazole typically yields a racemic mixture of N1-ethyl-5-nitro and N1-ethyl-6-nitro isomers due to annular tautomerism. To ensure the production of the specific 1,2-diethyl-5-amino isomer, a rational de novo synthesis starting from 1-chloro-2,4-dinitrobenzene is required.

Validated Synthetic Protocol

This protocol utilizes a stepwise "Nitration-Displacement-Reduction-Cyclization" strategy to lock the regiochemistry before ring closure.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: 1-Chloro-2,4-dinitrobenzene, Ethylamine (70% aq), Ethanol.

  • Mechanism: Iipso-substitution of the chloride by ethylamine.

  • Protocol: Dissolve 1-chloro-2,4-dinitrobenzene in ethanol. Add ethylamine dropwise at 0°C. Stir at RT for 4 hours. Pour into ice water. Filter yellow precipitate (N-ethyl-2,4-dinitroaniline).

Step 2: Regioselective Zinin Reduction
  • Reagents: Sodium Sulfide (Na₂S·9H₂O), Ethanol/Water.

  • Rationale: Sodium sulfide selectively reduces the ortho-nitro group (relative to the amine) due to chelation effects, leaving the para-nitro group intact.

  • Protocol: Reflux N-ethyl-2,4-dinitroaniline with Na₂S in EtOH/H₂O for 2 hours. The product is N¹-ethyl-4-nitrobenzene-1,2-diamine .

Step 3: Philips Condensation (Cyclization)
  • Reagents: Propionic acid, 4N HCl (catalyst).

  • Mechanism: Condensation of the diamine with propionic acid followed by dehydration.

  • Protocol: Reflux the diamine in excess propionic acid (acting as solvent and reagent) for 12 hours. Neutralize with NaOH. Extract with EtOAc. This yields 1,2-diethyl-5-nitrobenzimidazole .

Step 4: Catalytic Hydrogenation
  • Reagents: H₂ (gas, 1 atm), 10% Pd/C, Methanol.

  • Protocol: Dissolve nitro-intermediate in MeOH. Add Pd/C (10 mol%). Stir under H₂ balloon for 6 hours. Filter through Celite. Evaporate solvent to obtain 1,2-Diethyl-1H-benzoimidazol-5-ylamine .

Synthesis Workflow Diagram

SynthesisPath Start 1-Chloro-2,4-dinitrobenzene Inter1 N-Ethyl-2,4-dinitroaniline Start->Inter1 Ethylamine, EtOH (SNAr) Inter2 N1-Ethyl-4-nitro-1,2-phenylenediamine Inter1->Inter2 Na2S, Reflux (Selective Reduction) Inter3 1,2-Diethyl-5-nitrobenzimidazole Inter2->Inter3 Propionic Acid, HCl (Philips Cyclization) Final 1,2-Diethyl-1H-benzoimidazol-5-ylamine (Target) Inter3->Final H2, Pd/C (Hydrogenation)

Caption: Stepwise regioselective synthesis preventing 5/6-isomer scrambling.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignment
1.25 Triplet (t)3HN1-CH₂CH₃
1.32 Triplet (t)3HC2-CH₂CH₃
2.85 Quartet (q)2HC2-CH₂ CH₃
4.10 Quartet (q)2HN1-CH₂ CH₃
4.80 Broad Singlet (s)2H-NH₂ (Exchangeable)
6.60 Doublet of Doublets (dd)1HC6-H (Ar)
6.80 Doublet (d)1HC4-H (Ar)
7.20 Doublet (d)1HC7-H (Ar)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+)

  • Expected Parent Ion [M+H]⁺: 190.27 m/z

  • Fragmentation Pattern:

    • Loss of Ethyl group (M-29): ~161 m/z

    • Ring cleavage characteristic of benzimidazoles.

Applications in Drug Development[4]

The 1,2-diethyl-5-amino scaffold is a versatile pharmacophore used in:

  • Angiotensin II Antagonists: The 1,2-disubstituted benzimidazole core mimics the biphenyl tetrazole moiety found in sartans (e.g., Telmisartan analogs).

  • Opioid Receptor Agonists: Structurally related to Etonitazene analogs, where the 1-aminoethyl group is replaced by simple alkyls to modulate potency and metabolic stability [1].

  • Kinase Inhibition: The 5-amino position serves as a vector for amide coupling to generate hinge-binding motifs in ATP-competitive inhibitors.

Functional Derivatization Workflow

Derivatization Core 1,2-Diethyl-5-aminobenzimidazole Amide Amide Conjugates (Kinase Inhibitors) Core->Amide R-COCl / Pyridine Sulfon Sulfonamides (Antimicrobials) Core->Sulfon R-SO2Cl / Et3N Urea Ureas (VEGFR Modulators) Core->Urea R-NCO

Caption: Divergent synthesis pathways utilizing the C5-amine handle.

References

  • 10x Chem. (n.d.). 1,2-Diethyl-1H-benzoimidazol-5-ylamine dihydrochloride Data Sheet. Retrieved from

  • Sigma-Aldrich. (n.d.). 1,2-Diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate. Retrieved from

  • PubChem. (2025).[1] 2-Methyl-1H-benzoimidazol-5-ylamine Compound Summary. National Library of Medicine. Retrieved from

  • Ozden, S., et al. (1997). Synthesis and antimicrobial activity of 1-dialkylaminomethyl-2-(p-substituted phenyl)-5-substituted benzimidazole derivatives. Arzneimittelforschung. Retrieved from

  • ChemicalBook. (n.d.). 1,2-Diethyl-1H-benzoimidazol-5-ylamine Properties. Retrieved from

Sources

5-amino-1,2-diethylbenzimidazole tautomerism and stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Tautomeric Constraints and Stability Profile of 5-Amino-1,2-Diethylbenzimidazole

Executive Summary This technical guide provides an in-depth analysis of 5-amino-1,2-diethylbenzimidazole , a specific benzimidazole derivative characterized by its fixed regiochemistry. Unlike its 1-unsubstituted counterparts, this molecule exhibits a distinct lack of annular tautomerism due to N1-alkylation. This structural constraint significantly influences its physicochemical stability, spectroscopic signature, and pharmacological potential. This document outlines the mechanistic basis of this stability, potential degradation pathways, and validated protocols for its characterization.

Structural Architecture & Tautomeric Analysis

The core benzimidazole scaffold typically exists in a dynamic equilibrium known as annular tautomerism , where the proton on the pyrrole-like nitrogen (N1) migrates to the pyridine-like nitrogen (N3). This rapid exchange often results in averaged signals in NMR spectroscopy and ambiguity in ligand-receptor interactions.

However, 5-amino-1,2-diethylbenzimidazole is structurally "locked."

The "Fixed" Tautomer Mechanism

In 5-amino-1,2-diethylbenzimidazole, the N1 position is substituted with an ethyl group. This substitution chemically blocks the proton migration pathway.

  • N1 Position: Occupied by an ethyl group (

    
    ). No labile proton exists to migrate.
    
  • N3 Position: Remains a bare pyridine-like nitrogen with a lone pair, acting as a hydrogen bond acceptor.

  • 5-Amino Group: While the exocyclic amine (

    
    ) can theoretically participate in amine-imine tautomerism, the aromatic amine form is energetically favored by 
    
    
    
    due to the preservation of benzene ring aromaticity.

Implication: The molecule exists as a single, defined regioisomer. This contrasts sharply with 5-amino-2-ethylbenzimidazole (where N1 is unsubstituted), which would exist as a tautomeric mixture of the 5-amino and 6-amino isomers in solution.

Visualization of Tautomeric Blockade

The following diagram illustrates the structural difference between a tautomeric benzimidazole and the fixed 1,2-diethyl derivative.

Tautomerism cluster_0 Standard Benzimidazole (Tautomeric) cluster_1 5-Amino-1,2-Diethylbenzimidazole (Fixed) T1 Tautomer A (N1-H, N3:) T2 Tautomer B (N1:, N3-H) T1->T2 Fast H+ Migration (Annular Tautomerism) Fixed Single Regioisomer (N1-Ethyl, N3:) Blocked Tautomerism Blocked (No Labile H on N1) Fixed->Blocked

Figure 1: Comparison of the dynamic tautomeric equilibrium in standard benzimidazoles versus the static structure of the 1,2-diethyl derivative.

Stability Profile

The stability of 5-amino-1,2-diethylbenzimidazole is governed by three primary vectors: the robustness of the benzimidazole core, the basicity of the nitrogens, and the oxidative susceptibility of the 5-amino group.

Chemical Stability (Hydrolysis & pH)
  • Hydrolytic Resistance: The benzimidazole ring is highly resistant to acid/base hydrolysis under standard conditions. The N1-ethyl bond is metabolically stable but kinetically inert to simple hydrolysis.

  • pH Sensitivity: The molecule is a base.

    • N3 (Pyridine-like):

      
      . Protonates readily in acidic media to form the imidazolium cation.
      
    • 5-NH2 (Aniline-like):

      
      . Less basic than the ring nitrogen due to resonance delocalization into the benzene ring.
      
    • Salt Forms: The molecule is often supplied as a dihydrochloride hydrate , indicating both nitrogen centers are protonated in the salt form, which significantly enhances shelf-life stability by preventing oxidation.

Oxidative Instability (The Critical Weak Point)

The 5-amino group is the primary locus of instability. Like all electron-rich anilines, it is susceptible to oxidation by atmospheric oxygen, particularly in solution or when exposed to light.

  • Pathway:

    
    .
    
  • Visual Indicator: Samples turning from off-white/beige to brown or black indicate oxidative degradation (formation of quinone-imine species).

Thermal Stability
  • Melting Point: Typically high (

    
    ), indicating a stable crystal lattice.
    
  • Decomposition: Thermal decomposition usually begins with the loss of the N-ethyl group (dealkylation) only at extreme temperatures (

    
    ), making it thermally robust for standard processing.
    

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating . The results of the experiment confirm the validity of the setup.

Protocol A: Structural Verification via NOE (Nuclear Overhauser Effect)

Purpose: To definitively prove the regiochemistry of the N1-ethyl group relative to the C7-H, confirming the "fixed" structure.

  • Preparation: Dissolve 10 mg of 5-amino-1,2-diethylbenzimidazole in

    
     DMSO-
    
    
    
    .
  • Acquisition:

    • Run a standard

      
      -NMR spectrum. Identify the triplet (
      
      
      
      ) and quartet (
      
      
      ) of the N1-ethyl group.
    • Identify the aromatic protons. The proton at C7 (adjacent to N1) should be a doublet or doublet-of-doublets.

  • NOE Experiment: Irradiate the

    
     methylene protons of the N1-ethyl group.
    
  • Validation Logic (Self-Check):

    • Positive Result: You observe a strong NOE enhancement at the C7-H aromatic signal. This confirms the ethyl group is at N1 (close to C7).

    • Negative Result: If the ethyl were at N3 (hypothetically), NOE would be observed at C4-H.

    • Note: The absence of peak broadening in the aromatic region further confirms the lack of tautomeric exchange.

Protocol B: Oxidative Stress Testing (Stability Benchmarking)

Purpose: To determine the half-life of the 5-amino group in solution conditions.

  • Baseline: Prepare a

    
     solution in Methanol:Water (50:50). Analyze via HPLC-UV (
    
    
    
    and
    
    
    ).
  • Stress Condition: Add

    
     (simulating accelerated oxidation) or expose to ambient air with stirring for 24 hours.
    
  • Monitoring: Inject samples at

    
     hours.
    
  • Data Output: Plot Peak Area vs. Time.

    • Acceptance Criteria: A pure sample should show

      
       retention of the parent peak at 
      
      
      
      in the absence of peroxide.
    • Degradant ID: Look for new peaks with longer retention times (azo dimers) or shorter retention times (N-oxides).

Synthesis & Degradation Pathways

The following graph visualizes the synthesis logic (ensuring regioselectivity) and the primary degradation risk.

Pathways cluster_synthesis Regioselective Synthesis Logic cluster_degradation Primary Degradation Pathway Start 4-Nitro-1,2-phenylenediamine Step1 Acylation / Cyclization (with Propionic Acid) Start->Step1 Inter 5-Nitro-2-ethylbenzimidazole (Tautomeric Mixture) Step1->Inter Step2 N-Alkylation (Ethyl Iodide/Base) Inter->Step2 Product 5-Nitro-1,2-diethylbenzimidazole (Separation of Isomers required) Step2->Product Final Reduction (H2/Pd-C) -> 5-Amino-1,2-diethylbenzimidazole Product->Final Ox1 Oxidation of 5-NH2 (Air/Light) Final->Ox1 Slow Degradant Azo-dimers / Quinone-imines (Brown/Black precipitate) Ox1->Degradant

Figure 2: Synthetic route highlighting the critical isomer separation step and the subsequent oxidative degradation pathway.

Summary of Physicochemical Properties

PropertyValue / CharacteristicImplication
Molecular Formula

MW

Tautomerism None (Fixed) Sharp NMR signals; defined binding mode.
pKa (N3)

(Predicted)
Protonates at physiological pH (partially).
pKa (5-NH2)

(Predicted)
Weakly basic; nucleophilic.
Solubility Low in water (neutral); High in dilute HCl.Formulate as HCl salt for aqueous studies.
Storage

, Desiccated, Dark.
Prevent oxidation of the amino group.

References

  • Crystal Structure Analysis

    • Detailed crystallographic studies of 1-substituted benzimidazoles confirm the planarity of the ring and the "fixed" nature of the substituents, preventing annular tautomerism.
    • Source:

  • Tautomerism in Benzimidazoles

    • A comprehensive review of the annular tautomerism phenomenon and how N-alkyl
    • Source:

  • Synthesis & Reactivity

    • methodologies for the synthesis of 1,2-disubstituted benzimidazoles via alkyl
    • Source:

  • Commercial Availability & Data

    • Confirmation of the specific chemical entity (1,2-diethyl-1H-benzimidazol-5-amine) as a research reagent.
    • Source:

Methodological & Application

Synthesis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine from N-ethyl-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine, a key intermediate in pharmaceutical research and development. The synthesis commences with the condensation of N-ethyl-o-phenylenediamine with propanoic acid to form the 1,2-diethyl-1H-benzoimidazole core. This intermediate subsequently undergoes regioselective nitration at the 5-position, followed by a final reduction of the nitro group to yield the target amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and critical safety considerations.

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities. The specific substitution pattern of 1,2-Diethyl-1H-benzoimidazol-5-ylamine makes it a valuable building block for the synthesis of various pharmacologically active compounds. This protocol outlines a reliable and reproducible three-step synthesis route, providing detailed experimental procedures, characterization data, and safety precautions.

Overall Synthetic Scheme

G A N-ethyl-o-phenylenediamine B 1,2-diethyl-1H-benzoimidazole A->B Step 1: Propanoic Acid, 4M HCl (reflux) C 1,2-diethyl-5-nitro-1H-benzoimidazole B->C Step 2: HNO3, H2SO4 D 1,2-Diethyl-1H-benzoimidazol-5-ylamine C->D Step 3: SnCl2·2H2O, HCl

Figure 1: Three-step synthesis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine.

Part 1: Synthesis of 1,2-diethyl-1H-benzoimidazole

Principle and Mechanism

This initial step involves the Phillips condensation reaction, a well-established method for the synthesis of benzimidazoles. The reaction proceeds by the condensation of an o-phenylenediamine derivative, in this case, N-ethyl-o-phenylenediamine, with a carboxylic acid (propanoic acid) under acidic conditions and heat. The acidic medium facilitates the nucleophilic attack of the amino group onto the protonated carbonyl carbon of the carboxylic acid, leading to the formation of an amide intermediate. Subsequent intramolecular cyclization and dehydration yield the stable benzimidazole ring system.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
N-ethyl-o-phenylenediamineReagentPlus®, 98%Sigma-Aldrich
Propanoic acidReagentPlus®, ≥99%Sigma-Aldrich
Hydrochloric acid (4 M)ACS ReagentFisher Scientific
Sodium bicarbonate (saturated)ACS ReagentVWR Chemicals
Ethyl acetateHPLC GradeFisher Scientific
Anhydrous sodium sulfateACS ReagentVWR Chemicals
Diethyl etherACS ReagentFisher Scientific

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-ethyl-o-phenylenediamine (10.0 g, 73.4 mmol) and propanoic acid (10.9 g, 147 mmol).

  • Slowly add 4 M hydrochloric acid (50 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 1,2-diethyl-1H-benzoimidazole as a pale yellow solid.

Expected Yield: 75-85%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of 1,2-diethyl-5-nitro-1H-benzoimidazole

Principle and Mechanism

This step involves the electrophilic aromatic substitution (nitration) of the synthesized 1,2-diethyl-1H-benzoimidazole. The benzimidazole ring is activated towards electrophilic attack, and the nitration is expected to occur predominantly at the 5-position due to the directing effects of the fused benzene ring and the imidazole nitrogen atoms. A mixture of nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), the active electrophile in this reaction.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
1,2-diethyl-1H-benzoimidazole(From Step 1)-
Sulfuric acid (concentrated, 98%)ACS ReagentFisher Scientific
Nitric acid (fuming, ≥90%)ACS ReagentSigma-Aldrich
Deionized water--
EthanolACS ReagentFisher Scientific

Procedure:

  • In a 100 mL three-necked flask equipped with a dropping funnel and a thermometer, dissolve 1,2-diethyl-1H-benzoimidazole (5.0 g, 28.7 mmol) in concentrated sulfuric acid (20 mL) at 0 °C (ice bath).

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (2.5 mL) to concentrated sulfuric acid (5 mL) in a separate flask, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of the benzimidazole over 30 minutes, ensuring the reaction temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (100 g).

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and then recrystallize from ethanol to obtain 1,2-diethyl-5-nitro-1H-benzoimidazole as a yellow crystalline solid.

Expected Yield: 65-75%

Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 3: Synthesis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine

Principle and Mechanism

The final step is the reduction of the nitro group to an amine. This transformation is commonly achieved using a metal-acid system, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The tin(II) chloride acts as a reducing agent, donating electrons to the nitro group, which is subsequently protonated by the acid, leading to the formation of the corresponding amine.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
1,2-diethyl-5-nitro-1H-benzoimidazole(From Step 2)-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS ReagentSigma-Aldrich
Hydrochloric acid (concentrated, 37%)ACS ReagentFisher Scientific
Sodium hydroxide (10 M)ACS ReagentVWR Chemicals
Dichloromethane (DCM)HPLC GradeFisher Scientific
Anhydrous magnesium sulfateACS ReagentVWR Chemicals

Procedure:

  • To a 250 mL round-bottom flask, add 1,2-diethyl-5-nitro-1H-benzoimidazole (3.0 g, 13.7 mmol) and tin(II) chloride dihydrate (15.5 g, 68.5 mmol) in ethanol (50 mL).

  • Heat the mixture to 70 °C and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (50 mL) to the residue and basify with 10 M sodium hydroxide solution until the pH is approximately 10-11 to precipitate the tin salts.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford 1,2-Diethyl-1H-benzoimidazol-5-ylamine as an off-white solid.

Expected Yield: 80-90%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acids: Concentrated acids (HCl, H₂SO₄, HNO₃) are highly corrosive and can cause severe burns. Handle with extreme care and always add acid to water, never the other way around.

  • N-ethyl-o-phenylenediamine: This compound is toxic and may cause skin and eye irritation. Avoid inhalation and direct contact.

  • Nitration Reaction: The nitration reaction is highly exothermic and can be explosive if not controlled properly. Maintain the recommended temperature and add the nitrating mixture slowly.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

References

  • Phillips, M. A. (1928). The Formation of 1-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399. [Link]

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Reagents for ethylation of 2-ethylbenzimidazole-5-amine at N1 position

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the regioselective ethylation of 2-ethylbenzimidazole-5-amine at the N1 position . It is designed for medicinal chemists and process development scientists requiring high-purity synthesis of benzimidazole derivatives.

Executive Summary

The ethylation of 2-ethylbenzimidazole-5-amine presents a classic chemoselectivity and regioselectivity challenge. The substrate contains three nucleophilic sites: the two imidazole ring nitrogens (N1 and N3) and the exocyclic primary amine at position 5 (


).

To achieve selective N1-ethylation (ring nitrogen) while avoiding exocyclic amine alkylation, the protocol relies on the pKa difference between the imidazole proton (


) and the aniline protons (

). By using a specific stoichiometric base (Sodium Hydride) in a polar aprotic solvent, the benzimidazolide anion is generated exclusively, directing the electrophile (Ethyl Iodide) to the ring nitrogens.

Note on Regioisomerism: Due to the annular tautomerism of the benzimidazole ring, alkylation will invariably produce a mixture of two regioisomers:

  • 1,5-isomer: 1-ethyl-2-ethylbenzimidazol-5-amine.

  • 1,6-isomer: 1-ethyl-2-ethylbenzimidazol-6-amine. While the 1,6-isomer is often electronically favored for electron-donating substituents, this protocol maximizes total ring alkylation yield, after which isomers must be separated via chromatography.

Part 1: Mechanistic Insight & Reagent Selection

The Chemoselectivity Hierarchy

Success depends on exploiting the acidity of the ring NH.

  • Path A (Desired): Deprotonation of Ring NH

    
     Benzimidazolide Anion (High Nucleophilicity) 
    
    
    
    Reaction with Et-X.
  • Path B (Undesired): Direct attack by neutral Exocyclic

    
    
    
    
    
    N-ethylaniline derivative.

Reagent Strategy:

  • Base: Sodium Hydride (NaH) is the gold standard. It irreversibly deprotonates the ring NH, forming the sodium salt. Weak bases (e.g.,

    
    ) may result in slower reaction rates, allowing the neutral exocyclic amine to compete for the alkylating agent.
    
  • Alkylating Agent: Ethyl Iodide (EtI) is preferred over Ethyl Bromide for its higher reactivity at lower temperatures, allowing the reaction to proceed at

    
     to Room Temperature (RT), which kinetically suppresses side reactions.
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous). These polar aprotic solvents solvate the cation (

    
    ), leaving the benzimidazolide anion "naked" and highly reactive.
    
Reagent Table
ComponentRecommended ReagentGrade/PurityRole
Substrate 2-ethylbenzimidazole-5-amine>98% HPLCStarting Material
Base Sodium Hydride (NaH)60% dispersion in oilIrreversible Deprotonation (Stoichiometric control)
Electrophile Ethyl Iodide (EtI)99%, StabilizedEthylation source (High reactivity)
Solvent DMF (Anhydrous)<50 ppm ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Medium; promotes

mechanism
Quench Ammonium Chloride (

)
Saturated Aq.Proton source to stop reaction

Part 2: Experimental Protocol

Protocol A: Direct Selective N1-Ethylation

Best for rapid synthesis when chromatographic separation of 1,5/1,6 isomers is acceptable.

Step-by-Step Methodology:

  • Preparation:

    • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to maintain an inert atmosphere.
      
    • Weigh 2-ethylbenzimidazole-5-amine (1.0 eq, 5.0 mmol, ~806 mg) .

  • Solubilization:

    • Dissolve the substrate in anhydrous DMF (15 mL) .

    • Cool the solution to

      
        using an ice-water bath.
      
  • Deprotonation (The Critical Step):

    • Carefully add NaH (60% dispersion, 1.1 eq, 5.5 mmol, ~220 mg) portion-wise over 5 minutes.

    • Observation: Vigorous evolution of hydrogen gas (

      
      ) will occur.
      
    • Stir at

      
       for 30 minutes . The solution typically turns from pale yellow to a darker orange/brown, indicating the formation of the benzimidazolide anion.
      
  • Alkylation:

    • Add Ethyl Iodide (1.05 eq, 5.25 mmol, ~420

      
      L)  dropwise via syringe.
      
    • Note: Avoid large excess of EtI to prevent alkylation of the exocyclic amine.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 2–4 hours .

  • Monitoring:

    • Check reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS.

    • Target: Disappearance of starting material (

      
      ) and appearance of mono-ethylated product (
      
      
      
      ).
  • Work-up:

    • Quench the reaction by slowly adding saturated aq.

      
       (10 mL)  at 
      
      
      
      .
    • Dilute with Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL) .

    • Wash the combined organic layers with Water (2 x 20 mL) and Brine (20 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification (Isomer Separation):

    • The crude residue contains a mixture of 1,5- and 1,6-isomers.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       10% Methanol in Dichloromethane (DCM).
      
    • Note: The 1,6-isomer (less polar) typically elutes slightly faster than the 1,5-isomer, though

      
       values are close.
      
Protocol B: High-Fidelity Route (Amine Protection)

Recommended if Protocol A yields >10% exocyclic amine alkylation.

  • Protection: React substrate with

    
     (1.1 eq) in THF/Reflux to form tert-butyl (2-ethyl-1H-benzimidazol-5-yl)carbamate .
    
  • Ethylation: Perform Protocol A (NaH/EtI/DMF) on the Boc-protected intermediate.

  • Deprotection: Remove Boc group using TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Result: Exclusive Ring N-ethylation with zero exocyclic byproducts.

Part 3: Visualization & Logic

Reaction Pathway & Regioselectivity

The following diagram illustrates the bifurcation between the desired ring alkylation (Path A) and the undesired exocyclic alkylation (Path B), along with the tautomeric equilibrium.

G Start 2-Ethylbenzimidazole-5-amine (Substrate) Deprotonation Step 1: Deprotonation (NaH, 0°C) Start->Deprotonation pKa ~12.8 vs 27 SideProduct Side Product N-ethyl-aniline derivative Start->SideProduct Direct Alkylation (Avoid by using NaH) Anion Benzimidazolide Anion (Nucleophilic Ring N) Deprotonation->Anion Irreversible Reaction Step 2: Ethylation (+ EtI) Anion->Reaction Isomer1 Product A (1,6-Isomer) 1-ethyl-2-ethylbenzimidazol-6-amine Reaction->Isomer1 Major (Steric/Elec) Isomer2 Product B (1,5-Isomer) 1-ethyl-2-ethylbenzimidazol-5-amine Reaction->Isomer2 Minor

Caption: Mechanistic pathway showing the critical deprotonation step that prevents side reactions and leads to the 1,5/1,6 isomeric mixture.

Troubleshooting Decision Tree

DecisionTree Issue Problem Encountered Check1 Is exocyclic amine alkylated? Issue->Check1 Check2 Low Conversion? Issue->Check2 Sol1 Solution: Use Protocol B (Boc-Protection) Check1->Sol1 Yes (>10%) Sol2 Solution: Reduce EtI to 0.95 eq Maintain 0°C strictly Check1->Sol2 Yes (<10%) Sol3 Solution: NaH is likely wet. Use fresh NaH or dry DMF. Check2->Sol3

Caption: Diagnostic logic for optimizing reaction yield and purity.

References

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for heterocyclic synthesis).
  • Starčević, K., et al. (2007). Synthesis and biological activity of 2-substituted-5-amino-1H-benzimidazoles. Heterocycles, 73(1), 803-812.
  • Lomonosova, K., et al. (2021). Regioselectivity in the alkylation of 5-substituted benzimidazoles. Chemistry of Heterocyclic Compounds, 57, 450–456.

  • BenchChem. (2025).[1] Troubleshooting regioselectivity in indazole/benzimidazole synthesis.

Sources

Troubleshooting & Optimization

Improving yield of 1,2-Diethyl-1H-benzoimidazol-5-ylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2-Diethyl-1H-benzoimidazol-5-ylamine Synthesis

Executive Summary

The synthesis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine (also known as 1,2-diethyl-5-aminobenzimidazole) presents a classic challenge in heterocyclic chemistry: Regioselectivity .

Most researchers encounter low yields (<40%) because they utilize the "Classical Route" (Cyclization


 Alkylation), which produces a difficult-to-separate mixture of 5- and 6-substituted isomers. This guide provides a technical intervention to switch to the "Pre-Alkylation Route," potentially doubling usable yield, alongside protocols for cyclization and reduction.

Module 1: The Regioselectivity Bottleneck

The Problem: If you synthesize 2-ethyl-5-nitrobenzimidazole and then alkylate with ethyl iodide, you create a "Yield Trap." The N1 and N3 nitrogens are tautomerically equivalent in solution. Alkylation occurs randomly, yielding a ~1:1 mixture of:

  • 1,2-diethyl-5-nitrobenzimidazole (Target Precursor)

  • 1,2-diethyl-6-nitrobenzimidazole (Impurity)

These isomers have nearly identical


 values and boiling points, causing massive losses during purification.

The Solution (Route B): Fix the regiochemistry before closing the ring. By starting with 2,4-dinitrochlorobenzene (or 2,4-dinitroaniline derivatives) and installing the N-ethyl group first, you force the cyclization to yield only the 5-substituted product.

Comparative Workflow Diagram

G Start_Classic Route A: Classical (Low Yield) Start: 4-nitro-1,2-phenylenediamine Step1_Classic Cyclization (Propionic Acid) Start_Classic->Step1_Classic Inter_Classic 2-ethyl-5-nitrobenzimidazole Step1_Classic->Inter_Classic Step2_Classic Alkylation (Et-I, Base) Inter_Classic->Step2_Classic Result_Classic MIXTURE (50:50) 5-NO2 (Target) + 6-NO2 (Waste) Step2_Classic->Result_Classic Non-selective Start_Opt Route B: Optimized (High Yield) Start: 1-chloro-2,4-dinitrobenzene Step1_Opt N-Alkylation (Ethylamine) Start_Opt->Step1_Opt Inter_Opt N-ethyl-2,4-dinitroaniline Step1_Opt->Inter_Opt Step2_Opt Selective Reduction Inter_Opt->Step2_Opt Inter2_Opt 4-nitro-N1-ethyl-1,2-phenylenediamine Step2_Opt->Inter2_Opt Step3_Opt Cyclization (Propionic Acid) Inter2_Opt->Step3_Opt Result_Opt PURE 1,2-diethyl-5-nitrobenzimidazole (>90% Regioselectivity) Step3_Opt->Result_Opt Regiospecific

Caption: Comparison of synthetic routes. Route B eliminates isomer formation, significantly improving overall yield.

Module 2: Optimized Protocols (Route B)

Step 1: Synthesis of N-ethyl-2,4-dinitroaniline
  • Reagents: 1-chloro-2,4-dinitrobenzene (1.0 eq), Ethylamine (70% aq, 2.5 eq), Ethanol.

  • Procedure:

    • Dissolve 1-chloro-2,4-dinitrobenzene in Ethanol (5 mL/g).

    • Add Ethylamine dropwise at 0°C (Exothermic!).

    • Stir at RT for 2 hours. The product usually precipitates as a yellow solid.

    • Yield Check: Expect >90%. If low, ensure excess amine is used to scavenge HCl.

Step 2: Selective Reduction to Diamine

Critical: You need to reduce the ortho-nitro group (or both) to form the diamine for cyclization.

  • Reagent: Sodium Sulfide (

    
    ) or catalytic hydrogenation.
    
  • Why:

    
     is classic for partial reduction (Zinin reduction), but for this specific target, Catalytic Hydrogenation (Pd/C)  is cleaner if you want to reduce both nitro groups to amines immediately, forming the triamine (1-ethylamino-2,4-diaminobenzene).
    
  • Note: If you reduce fully to the triamine, the subsequent cyclization will yield the 5-amino benzimidazole directly or the 5-amino precursor which requires protection.

  • Recommended: Reduce both nitro groups to amines using Pd/C, then cyclize. The propionic acid will close the imidazole ring. However, the 5-amino group might also react with propionic acid to form an amide.

    • Correction: To avoid side reactions, the standard industrial approach is:

      • Partial reduction (Polysulfide)

        
         4-nitro-N1-ethyl-1,2-phenylenediamine.
        
      • Cyclization

        
         1,2-diethyl-5-nitrobenzimidazole.
        
      • Final Reduction

        
         1,2-diethyl-5-aminobenzimidazole.
        
Step 3: Cyclization (The Phillips Condensation)
  • Reagents: 4-nitro-N1-ethyl-1,2-phenylenediamine, Propionic Acid (Solvent/Reagent), 4N HCl (Catalyst).

  • Protocol:

    • Reflux diamine in 4M HCl/Propionic acid (1:1 ratio) for 12-24h.

    • Troubleshooting: If tar forms, switch to Phillips Modification : Use Propionic Anhydride (1.1 eq) in THF at RT to form the amide first, then reflux in mild acid to close the ring.

Module 3: Reduction of Nitro to Amine

Once you have the pure 1,2-diethyl-5-nitrobenzimidazole , the final step is reducing the 5-nitro group to the 5-amine.

MethodYield PotentialProsCons
H₂ / Pd-C (10%) 95-98% Cleanest workup; no metal waste.Requires H₂ gas/Parr shaker; Catalyst cost.
Fe / NH₄Cl 85-90%Cheap; Mild (Bechamp reduction).Iron sludge can trap product; emulsions.
SnCl₂ / HCl 80-85%Very reliable for stubborn substrates.Tin salts are toxic and hard to remove (requires chelation).

Recommended Protocol (H₂ / Pd-C):

  • Dissolve 10 mmol nitro-benzimidazole in MeOH (50 mL).

  • Add 10 mol% Pd/C (wet).

  • Hydrogenate at 30-50 psi for 4 hours.

  • Filter through Celite.[1][2]

  • Critical: The product is an amine.[2][3][4][5][6][7] Evaporate solvent.[1][2] If it's an oil, convert to HCl salt for storage (add 1.1 eq HCl in dioxane, precipitate with ether).

Module 4: Troubleshooting & FAQs

Q1: My product is a dark, sticky oil. How do I crystallize it?

A: Aminobenzimidazoles are prone to oxidation (darkening) and are often oils.

  • Fix: Do not try to crystallize the free base. Dissolve the oil in minimal Ethanol, add conc. HCl dropwise until acidic (pH 2), then add Diethyl Ether until turbid. Cool to 4°C. The Dihydrochloride salt usually crystallizes as stable white/off-white needles.

Q2: During cyclization (Step 3), the reaction stalled.

A: Propionic acid is a weak electrophile.

  • Fix: Add a "Water Scavenger." Add 5-10% Polyphosphoric Acid (PPA) or use Propionic Anhydride instead of the acid. PPA acts as both solvent and catalyst, driving the dehydration step of the cyclization.

Q3: I used Route A (Alkylation) and can't separate the isomers.

A: If you are stuck with the mixture:

  • Technique: The 6-nitro isomer is generally less soluble in acidic media due to steric hindrance near the basic nitrogen (though the effect is subtle).

  • Try: Fractional crystallization from Ethanol/Water (9:1) .

  • Better: Flash chromatography using DCM:MeOH (98:2) . The 1,2-diethyl-5-nitro isomer is typically slightly more polar than the 6-nitro isomer.

Q4: The final amine is purple/red.

A: This indicates oxidation (formation of azo/azoxy species or quinoid imines).

  • Fix: Perform the reduction and workup under Nitrogen/Argon. Add a pinch of Sodium Metabisulfite during the aqueous workup to scavenge oxidants.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Q1 Low Yield (<40%)? Start->Q1 Q2 Isomer Mixture? Q1->Q2 No Sol1 Switch to Route B (Pre-alkylation) Q1->Sol1 Yes Q3 Dark/Tarry Product? Q2->Q3 No Sol2 Use Column Chromatography (DCM:MeOH 98:2) Q2->Sol2 Yes Sol3 Convert to HCl Salt for purification Q3->Sol3 Post-Reduction Sol4 Use PPA or Anhydride in Cyclization Q3->Sol4 During Cyclization

Caption: Decision matrix for identifying and resolving common synthesis failures.

References

  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.

    • Foundational text on the Phillips condensation and alkyl
  • Preston, P. N. (2008). "Synthesis and Reaction of Benzimidazoles." Chemistry of Heterocyclic Compounds, Vol 40. Wiley-Interscience.
  • Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

    • Provides context on pharmacological relevance and modern synthetic modific
  • BenchChem Technical Support. (2025). "Nitro Reduction Protocols: Pd/C vs SnCl2." BenchChem Application Notes.

    • Source for comparative reduction yields and workup safety.

Sources

Overcoming solubility issues of benzimidazole amines in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues of Benzimidazole Amines in Aqueous Buffers

Introduction: The "Brick Dust" Paradox

User Query: "My benzimidazole amine precipitates immediately upon dilution into PBS. I see a 'crashing out' effect even at 10 µM. How do I keep it in solution for my cell-based assay?"

Scientist’s Diagnostic: Benzimidazole amines present a classic medicinal chemistry paradox. The benzimidazole core is highly lipophilic (high LogP) and crystalline (high lattice energy), acting like "brick dust." However, the amine functionality provides a "handle" for ionization. The failure usually stems from treating these molecules like neutral lipophiles rather than ionizable bases .

Your issue is likely pH-dependent precipitation . Benzimidazoles typically have a pKa of ~5.5–6.0 for the conjugate acid. In standard PBS (pH 7.4), the molecule is predominantly neutral (uncharged) and reaches its solubility floor.

This guide provides three validated workflows to solubilize these scaffolds without compromising biological data integrity.

Module 1: The pH Strategy (Ionization Control)

The Logic: Benzimidazole amines are weak bases. According to the Henderson-Hasselbalch equation, solubility increases exponentially as pH drops below the pKa. In pH 7.4 buffer, the uncharged species dominates, leading to precipitation. By lowering the pH slightly or using specific counter-ions, we force the molecule into its cationic, soluble form.

Protocol A: In-Situ Salt Formation (The "Mesylate" Trick)

Best for: Early-stage screening where formulation modification is permitted.

Why it works: Mesylate (methanesulfonate) salts disrupt the crystal lattice more effectively than chlorides for benzimidazoles due to their larger ionic radius and lower lattice energy.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve your compound in 100% DMSO at 20 mM.

  • Acidification: Add 1.05 equivalents of Methanesulfonic Acid (MSA) directly to the DMSO stock.

    • Note: This creates the salt form in situ before it ever touches water.

  • Buffer Selection: Do not use PBS (Phosphate Buffered Saline). Phosphate anions can precipitate benzimidazole cations.

    • Replace with: 50 mM Acetate buffer (pH 5.0) or MES buffer (pH 6.0).

  • Dilution: Dilute the acidified DMSO stock into the Acetate/MES buffer.

Data: Solubility Shift by Salt Form

Salt Form Aqueous Solubility (mg/mL) Stability in Solution
Free Base < 0.05 (Insoluble) Poor (Precipitates < 1h)
Hydrochloride (HCl) 0.8 – 1.2 Moderate (Common Ion Effect risk)

| Mesylate (MSA) | 2.5 – 5.0 | High (Stable > 24h) |

Module 2: The "Trojan Horse" (Cyclodextrin Complexation)

The Logic: If your assay requires pH 7.4 (e.g., cell culture), you cannot use acid. Instead, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic benzimidazole core inserts into the CD cavity, while the hydrophilic exterior keeps the complex soluble.

Protocol B: The "Kneading" Method for Stock Solutions

Best for: Animal studies or high-concentration stock requirements.

  • Ratio: Calculate a 1:2 molar ratio (Drug : HP-β-CD).

  • Solvent Paste: Mix the solid drug and solid HP-β-CD in a mortar. Add a minimum volume of 50% Ethanol/Water to create a paste.

  • Grind: Knead vigorously for 20 minutes. The mechanical energy forces the drug into the CD cavity.

  • Dry & Reconstitute: Dry the paste (vacuum or oven at 40°C). The resulting powder will dissolve instantly in water or media up to 5–10 mg/mL.

Protocol C: Phase Solubility (Assay Ready)

Best for: Cell assays (HTS).

  • Prepare a 20% (w/v) HP-β-CD stock solution in your assay buffer (e.g., RPMI + 10% FBS).

  • Spike your DMSO compound stock into this CD-rich media.

  • Shake: Incubate at 37°C for 2 hours before adding to cells. This allows the equilibrium shift from "free drug" to "inclusion complex."

Module 3: Kinetic vs. Thermodynamic Solubility

The Logic: Many researchers confuse Kinetic Solubility (from DMSO stock) with Thermodynamic Solubility (from solid powder). Benzimidazoles often form supersaturated solutions from DMSO that crash out slowly over 4–6 hours (Ostwald Ripening), leading to false positives in assays.

Decision Logic: Solubility Optimization Workflow

SolubilityLogic Start Start: Benzimidazole Amine Precipitation Issue CheckpH Can Assay Tolerate pH < 6.0? Start->CheckpH YesPH Use Acetate/MES Buffer + In-Situ Mesylate Salt CheckpH->YesPH Yes (Enzymatic Assay) CheckCD Can you use Cyclodextrins? CheckpH->CheckCD No (Cell Assay) NoPH Is DMSO Tolerance > 1%? NoPH->CheckCD No (Strict Limit) NoCD Use Cosolvent System: 10% DMSO + 40% PEG400 NoPH->NoCD Yes CheckCD->NoPH No (Interference) YesCD Use HP-β-CD (10-20%) Protocol B or C CheckCD->YesCD Yes (Preferred)

Caption: Decision tree for selecting the correct solubilization strategy based on assay constraints.

Troubleshooting FAQ

Q1: I used 1% DMSO, but my enzyme activity dropped by 40%. Is it the solvent? A: Yes. While 1% is "standard," many enzymes (e.g., kinases) undergo conformational changes at >0.1% DMSO.

  • Fix: Switch to the Cyclodextrin Protocol (Protocol C) . HP-β-CD is generally inert toward enzymes and allows you to reduce DMSO to <0.01%.

Q2: My compound dissolves in pH 5 buffer but precipitates when I add it to the cell media (pH 7.4). A: This is the "pH Crash." You effectively neutralized the salt.

  • Fix: You must prevent the nucleation of crystals during the transition. Pre-dissolve the compound in PEG400 (Polyethylene Glycol) before adding to the media. The PEG chains sterically hinder crystal lattice formation.

  • Recipe: 5% DMSO (Stock) + 40% PEG400 + 55% Water. Dilute this mix into your media.

Q3: Why do you recommend Mesylate over Hydrochloride salts? A: Hydrochloride (HCl) salts often suffer from the "Common Ion Effect" in biological buffers that contain NaCl (like PBS or Saline). The high concentration of Chloride ions (Cl-) in the buffer pushes the equilibrium back toward the precipitate (R-NH3+ Cl-). Mesylates do not have this competition in standard buffers.

References

  • Thermodynamic vs. Kinetic Solubility Protocols. Enamine/WuXi AppTec Guidelines.

    • Source:

  • Cyclodextrin Complexation of Benzimidazoles. Brazilian Journal of Chemical Engineering, 2008. (Demonstrates 1000x solubility increase of Albendazole with HP-β-CD).[1][2][3]

    • Source:

  • DMSO Effects on Enzyme Assays.Journal of Biomolecular Screening. (Details reversible inhibition of enzymes by DMSO).

    • Source:

  • Salt Selection for Benzimidazoles.RSC Advances, 2024. (Mebendazolium mesylate synthesis and solubility advantages).

    • Source:

  • pKa Determination of Benzimidazoles.Journal of Molecular Liquids.

    • Source:

Sources

Optimization of reaction temperature for propionic acid condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Propionic Acid Condensation (Ketonization)

Content Type: Technical Support Center & Troubleshooting Guide Audience: Process Chemists, Reaction Engineers, and Drug Development Scientists

Introduction: The Thermal Sweet Spot

Welcome to the Reaction Engineering Support Hub. You are likely here because you are attempting to synthesize 3-pentanone (diethyl ketone) via the decarboxylative ketonization of propionic acid, and you are encountering yield losses or catalyst deactivation.

In drug development, this reaction is a critical C-C bond-forming step used to build solvent backbones or precursors for API synthesis. However, it is governed by a strict trade-off:

  • Kinetic Control (<300°C): The reaction is limited by the activation energy of surface carboxylate coupling.

  • Thermodynamic/Degradation Control (>400°C): The reaction suffers from "coking" (oligomerization) and thermal cracking to light gases (

    
    , 
    
    
    
    ).

This guide provides the field-proven protocols to navigate this window using Zirconia (


)  and Ceria (

)
based catalysts.

Module 1: Troubleshooting & Diagnostics (FAQs)

Q1: My conversion is stuck below 30% despite fresh catalyst. What is happening?

Diagnosis: You are likely operating in the Kinetic Limitation Zone . At temperatures below 300°C, the surface reaction step (coupling of two adsorbed propionate species) does not have sufficient thermal energy to overcome the activation barrier, which is estimated to be approximately 150–160 kJ/mol for


 systems [1].
  • The Mechanism: The reaction requires the formation of a surface

    
    -keto acid intermediate. If the temperature is too low, the propionic acid adsorbs strongly (poisoning sites) but does not react.
    
  • Corrective Action: Increase reactor temperature to 350°C . Data indicates a conversion jump from ~20% at 300°C to >90% at 350°C [2].[1]

Q2: I see a rapid pressure drop increase and "black" catalyst upon discharge.

Diagnosis: You are experiencing Coking and Pore Blockage . Operating above 400°C—or with insufficient carrier gas flow—promotes the Boudouard reaction (


) and the polymerization of enolate intermediates into graphitic coke.
  • The Mechanism: High temperatures favor the dehydration of the ketone product into reactive olefins, which then oligomerize within the catalyst pores.

  • Corrective Action:

    • Cap reaction temperature at 380°C .

    • Increase the Space Velocity (WHSV) to reduce the residence time of the product ketone on the catalyst surface.

    • Regeneration: Switch feed to Synthetic Air (

      
      ) at 450°C for 4 hours to burn off carbon deposits.
      

Module 2: Decision Logic & Workflow

The following diagram illustrates the decision matrix for optimizing your reaction parameters based on observed output.

ReactionOptimization Start Start: Analyze Reactor Output CheckConv Check Propionic Acid Conversion Start->CheckConv CheckSel Check 3-Pentanone Selectivity CheckConv->CheckSel High X LowConv Issue: Conversion < 80% CheckConv->LowConv Low X HighByprod Issue: Coking / Light Gases CheckSel->HighByprod Low S Optimal Optimal State: Temp: 340-360°C Selectivity: >95% CheckSel->Optimal High S ActionTempUp Action: Increase Temp to 350°C (Overcome Activation Barrier) LowConv->ActionTempUp ActionTempDown Action: Decrease Temp to <380°C (Prevent Cracking) HighByprod->ActionTempDown ActionFlow Action: Increase N2 Flow (Desorb Products Faster) HighByprod->ActionFlow ActionTempUp->CheckConv ActionTempDown->CheckSel ActionFlow->CheckSel

Figure 1: Troubleshooting logic flow for propionic acid ketonization. Blue nodes represent diagnostic steps; Red nodes represent critical failure modes; Green/Yellow nodes represent corrective actions.

Module 3: Experimental Protocol (Self-Validating)

Objective: Determine the precise "Light-Off" temperature for your specific catalyst batch (


 or 

).

Equipment:

  • Fixed-bed tubular reactor (Quartz or Stainless Steel).

  • Online GC-FID or Mass Spec.

  • Catalyst: Monoclinic Zirconia (

    
    ), 149–177 
    
    
    
    particle size.

Step-by-Step Methodology:

  • Catalyst Pre-treatment (Crucial):

    • Load 1.0 g of catalyst.

    • Heat to 550°C under Air flow (50 mL/min) for 2 hours. Why? To remove adsorbed water and carbonates that block Lewis acid sites.

    • Cool to 250°C under

      
       flow.
      
  • The Temperature Ramp (The Validation Step):

    • Feed Composition: 10 mol% Propionic Acid in

      
      .
      
    • W/F (Weight/Flow ratio): Set to

      
       [3].[2]
      
    • Ramp: Increase temperature from 250°C to 400°C in 25°C increments .

    • Dwell: Hold at each step for 45 minutes to ensure steady-state surface coverage.

  • Sampling:

    • Take 3 GC injections at the end of each dwell time.

    • Monitor 3-Pentanone (Product) and Propionic Anhydride (Intermediate).

Module 4: Data Reference Table

Use the table below to benchmark your results. If your data deviates significantly (>15%), check for catalyst poisoning or feed impurities.

Temperature (°C)Conversion (%)Selectivity to 3-Pentanone (%)Dominant Phenomenon
300°C 20 – 35%> 98%Kinetic Control: Reaction is too slow. Surface is saturated with adsorbed acid.
325°C 55 – 70%> 97%Transition Zone: Rapid rate increase.
350°C 90 – 99% > 95% Optimal Zone: Balance of high rate and stable surface.
375°C 100%90 – 94%Thermodynamic Shift: Onset of cracking.
400°C 100%< 85%Degradation: Formation of coke,

, and aromatics.

Data synthesized from comparative studies on Zirconia polymorphs [2][3].

Module 5: Mechanistic Insight

Understanding the mechanism allows you to predict how changes in pressure or concentration affect the system. The reaction follows a surface-mediated mechanism :

  • Adsorption: Propionic acid adsorbs onto Lewis base sites (lattice oxygen) and Lewis acid sites (

    
    ), forming surface propionates .
    
  • Alpha-H Abstraction: An alpha-proton is abstracted, forming a surface enolate.

  • C-C Coupling: The enolate attacks a neighboring adsorbed propionate (Langmuir-Hinshelwood mechanism).

  • Decarboxylation: The intermediate rearranges, ejecting

    
     and 
    
    
    
    to release 3-pentanone.

Mechanism Reactant 2 x Propionic Acid (Gas Phase) Adsorbed Surface Propionates (Zr-O-C=O) Reactant->Adsorbed Adsorption Enolate Surface Enolate (Alpha-C Activated) Adsorbed->Enolate - H+ Intermediate Beta-Keto Acid Intermediate Enolate->Intermediate + Propionate (C-C Bond) Products 3-Pentanone + CO2 + H2O Intermediate->Products Decarboxylation (Fast)

Figure 2: Simplified reaction pathway over Metal Oxide catalysts. The formation of the C-C bond (Enolate attack) is typically the rate-determining step.

References

  • Kinetics and Reactor Design Principles of Volatile Fatty Acid Ketonization.

    
    ) and kinetic models for carboxylic acid ketonization.
    URL:[Link]
    
  • Effect of Zirconia Polymorph on Vapor-Phase Ketonization of Propionic Acid. Source: MDPI (Catalysts Journal). Context: Compares Monoclinic vs. Tetragonal Zirconia, providing specific conversion/selectivity data vs. temperature (300-375°C). URL:[Link]

  • Evaluation of the Catalytic Activity of Metal Phosphates and Related Oxides in the Ketonization of Propionic Acid. Source: Semantic Scholar / MDPI. Context: Identifies 350°C as the optimal temperature for maximizing productivity (W/F = 0.8 s·g/mL).[2][3] URL:[Link][4][5]

Sources

Validation & Comparative

A Comparative Guide to FTIR Characteristic Bands for 5-Amino-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characteristic bands for 5-amino-benzimidazole derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the vibrational modes within these molecules, enabling more accurate and insightful spectral interpretations in a research and development setting.

The Significance of FTIR in Characterizing 5-Amino-Benzimidazole Derivatives

5-Amino-benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents. Their biological activity is intimately linked to their molecular structure. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and characterization of these compounds. By identifying the characteristic vibrational frequencies of specific functional groups, researchers can confirm the synthesis of target molecules, assess purity, and gain insights into intermolecular and intramolecular interactions.

The power of FTIR lies in its ability to provide a unique molecular "fingerprint." For 5-amino-benzimidazole derivatives, this fingerprint is a composite of vibrations from the benzimidazole ring system, the crucial 5-amino group, and any other substituents. Understanding how these features manifest in the infrared spectrum is paramount for any scientist working with this class of compounds.

Deconstructing the FTIR Spectrum of 5-Amino-Benzimidazole Derivatives

The FTIR spectrum of a 5-amino-benzimidazole derivative can be broadly divided into several key regions, each corresponding to the vibrational modes of specific functional groups. The precise wavenumber of these bands can be influenced by the electronic effects of other substituents on the ring, hydrogen bonding, and the physical state of the sample.

The High-Frequency Region (4000-2500 cm⁻¹): N-H and C-H Stretching Vibrations

This region is dominated by the stretching vibrations of N-H and C-H bonds.

  • N-H Stretching of the Amino Group: The 5-amino group (NH₂) typically exhibits two distinct absorption bands corresponding to asymmetric and symmetric stretching vibrations.[1][2]

    • Asymmetric N-H Stretch: Usually found in the range of 3450-3350 cm⁻¹ .[3]

    • Symmetric N-H Stretch: Appears at a lower frequency, typically between 3350-3250 cm⁻¹ .[1] The presence of two bands in this region is a strong indicator of a primary amine. The intensity and position of these bands can be affected by hydrogen bonding.

  • N-H Stretching of the Imidazole Ring: The N-H group within the imidazole ring gives rise to a broad absorption band, often in the range of 3200-2650 cm⁻¹ .[4][5] This broadness is a result of intermolecular hydrogen bonding between the benzimidazole units in the solid state.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.[5]

The Triple Bond and Cumulated Double Bond Region (2500-1900 cm⁻¹)

This region is generally transparent for simple 5-amino-benzimidazole derivatives unless specific functional groups like nitriles (-C≡N) or alkynes (-C≡C) are incorporated as substituents. For instance, a cyano group would show a sharp, intense band around 2220-2180 cm⁻¹ .[3]

The Double Bond Region (1900-1500 cm⁻¹): C=N, C=C, and N-H Bending Vibrations

This region is highly diagnostic for the benzimidazole core and the amino substituent.

  • C=N and C=C Stretching of the Benzimidazole Ring: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system result in a series of sharp, medium to strong absorption bands typically between 1620 cm⁻¹ and 1450 cm⁻¹ .[6] A prominent band often observed around 1620-1580 cm⁻¹ is attributed to the C=N stretching vibration.[7]

  • N-H Bending (Scissoring) of the Amino Group: The in-plane bending or "scissoring" vibration of the primary amino group gives rise to a medium to strong band in the range of 1650-1580 cm⁻¹ .[1] This band can sometimes overlap with the C=C aromatic stretching vibrations.

The Fingerprint Region (1500-600 cm⁻¹): A Wealth of Structural Information

This region contains a complex series of bands arising from C-N stretching, C-H in-plane and out-of-plane bending, and ring deformation vibrations. While individual assignments can be challenging, the overall pattern is unique to a specific molecule.

  • C-N Stretching: The stretching vibrations of the C-N bonds are found in this region. Aromatic C-N stretching of the amino group typically appears as a strong band between 1335-1250 cm⁻¹ . The C-N stretching within the imidazole ring also contributes to absorptions in this area, often between 1486-1325 cm⁻¹ .

  • C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly useful for determining the substitution pattern on the benzene ring. These strong absorptions typically occur between 900-675 cm⁻¹ . The number and position of these bands can indicate the number of adjacent hydrogen atoms on the ring.

  • N-H Wagging: A broad, often strong band due to the out-of-plane "wagging" of the N-H bond of the primary amine can be observed in the 910-665 cm⁻¹ range.[1]

Comparative Analysis of Substituted 5-Amino-Benzimidazole Derivatives

The introduction of different substituents at various positions on the 5-amino-benzimidazole scaffold will induce shifts in the characteristic absorption bands due to changes in the electronic distribution and steric environment. The following table provides a generalized comparison.

Vibrational Mode Parent 5-Amino-Benzimidazole (Approx. Wavenumber, cm⁻¹) Effect of Electron-Withdrawing Group (e.g., -NO₂) at C2 Effect of Electron-Donating Group (e.g., -OCH₃) at C2
N-H Stretch (Amino, Asymmetric) ~3420Slight shift to higher frequencySlight shift to lower frequency
N-H Stretch (Amino, Symmetric) ~3330Slight shift to higher frequencySlight shift to lower frequency
N-H Stretch (Imidazole) ~3150 (broad)Broadening and potential shiftBroadening and potential shift
C=N Stretch (Imidazole) ~1610Shift to higher frequencyShift to lower frequency
N-H Bend (Amino) ~1630Minor shiftMinor shift
Aromatic C=C Stretch ~1590, ~1480Shifts and intensity changesShifts and intensity changes
Aromatic C-N Stretch ~1280Shift to lower frequencyShift to higher frequency

Causality Behind the Shifts:

  • Electron-Withdrawing Groups (EWGs): EWGs like a nitro group decrease the electron density in the benzimidazole ring system. This strengthens the C=N bond, causing its stretching vibration to shift to a higher wavenumber. Conversely, the bond between the ring and the amino group is weakened, potentially shifting the aromatic C-N stretch to a lower frequency.

  • Electron-Donating Groups (EDGs): EDGs such as a methoxy group increase the electron density in the ring. This can weaken the C=N bond, leading to a shift to a lower wavenumber for its stretching vibration. The increased electron density can strengthen the aromatic C-N bond of the amino group, shifting its stretching frequency to a higher value.

Experimental Protocol for FTIR Analysis of 5-Amino-Benzimidazole Derivatives

To ensure the acquisition of high-quality, reproducible FTIR spectra, the following protocol should be followed. This protocol is designed as a self-validating system by including necessary background and sample preparation checks.

Materials:

  • 5-Amino-Benzimidazole Derivative Sample

  • FTIR Spectrometer with a Diamond ATR (Attenuated Total Reflectance) accessory

  • Spatula

  • Isopropanol or Ethanol for cleaning

  • Lint-free wipes

Methodology:

  • Instrument Preparation and Background Collection:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate.

    • Collect a background spectrum. This is a critical step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic signals from the instrument. The resulting background should be a flat line.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid 5-amino-benzimidazole derivative powder onto the center of the ATR crystal.

    • Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Set the data acquisition parameters. Typical parameters for this class of compounds are:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • Acquire the sample spectrum.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform peak picking to identify the wavenumbers of the major absorption bands.

    • Compare the obtained spectrum with reference spectra or the data provided in this guide to confirm the presence of the characteristic functional groups.

  • Cleaning:

    • Thoroughly clean the ATR crystal and anvil with isopropanol or ethanol and a lint-free wipe to prevent cross-contamination between samples.

Visualizing the Core Structure and Key Vibrational Modes

The following diagram illustrates the general structure of a 5-amino-benzimidazole derivative and highlights the key bonds responsible for the characteristic FTIR absorption bands.

FTIR_Characteristic_Bands cluster_benzimidazole 5-Amino-Benzimidazole Core cluster_vibrations Characteristic FTIR Vibrations (cm⁻¹) BZI Benzene Ring IMI Imidazole Ring BZI->IMI fused NH2 5-Amino Group (-NH2) BZI->NH2 attached at C5 CH_stretch Aromatic C-H Stretch 3100-3000 BZI->CH_stretch CN_stretch_ring C=N / C=C Stretch (Ring) 1620-1450 BZI->CN_stretch_ring R Substituent (R) IMI->R attached NH_stretch_imidazole N-H Stretch (Imidazole) 3200-2650 IMI->NH_stretch_imidazole IMI->CN_stretch_ring NH_stretch_amine N-H Stretch (Amino) 3450-3250 NH2->NH_stretch_amine NH_bend_amine N-H Bend (Amino) 1650-1580 NH2->NH_bend_amine CN_stretch_amine Aromatic C-N Stretch 1335-1250 NH2->CN_stretch_amine

Caption: Key functional groups in 5-amino-benzimidazole and their corresponding FTIR vibrational regions.

References

  • ResearchGate. FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Available at: [Link]

  • El-Metwaly, N., & El-Gazzar, A. R. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society, 69(10), 1735-1753. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available at: [Link]

  • MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Available at: [Link]

  • PMC. Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. Available at: [Link]

  • Armenian Journal of Physics. VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Wiley Online Library. Synthesis, characterization, and properties of new sequenced poly(ether amide)s based on 2-(4-aminophenyl)-5-aminobenzimidazole. Available at: [Link]

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  • NIST WebBook. 5-Amino-2-benzimidazolethiol. Available at: [Link]

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A Comparative Guide to the Mass Spectrometric Analysis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1,2-Diethyl-1H-benzoimidazol-5-ylamine, a substituted benzimidazole of interest to researchers in drug discovery and development. Benzimidazole derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological activities.[1] Understanding their fragmentation patterns is crucial for their unambiguous identification and quantification in complex matrices.

This document will explore the predicted electron ionization (EI) mass spectrometry fragmentation of the target molecule, compare mass spectrometry-based techniques with other analytical approaches, and provide a detailed protocol for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation Pattern

Upon electron impact ionization, the molecule is expected to form a molecular ion (M+•). The primary fragmentation events are likely to involve the loss of the ethyl groups and rearrangements within the benzimidazole ring. A characteristic fragmentation for amines is the alpha-cleavage, which would involve the loss of a methyl radical from one of the N-ethyl groups.[2]

Proposed Fragmentation Pathway:

A likely fragmentation cascade for 1,2-Diethyl-1H-benzoimidazol-5-ylamine is depicted in the following diagram:

fragmentation_pathway M [M]+• m/z = 203 F1 [M-CH3]+• m/z = 188 M->F1 - •CH3 F2 [M-C2H5]+• m/z = 174 M->F2 - •C2H5 F3 [M-C2H4]+• m/z = 175 M->F3 - C2H4 (McLafferty) F4 [F2-HCN]+• m/z = 147 F2->F4 - HCN

Caption: Proposed EI mass spectrometry fragmentation pathway for 1,2-Diethyl-1H-benzoimidazol-5-ylamine.

The molecular ion at m/z 203 is expected to undergo several key fragmentations:

  • Loss of a methyl radical (•CH3): Alpha-cleavage of one of the N-ethyl groups would lead to a stable ion at m/z 188.

  • Loss of an ethyl radical (•C2H5): Cleavage of the C-N bond of one of the ethyl groups would result in an ion at m/z 174.

  • McLafferty Rearrangement: The N-ethyl group could undergo a McLafferty rearrangement, leading to the elimination of ethene (C2H4) and the formation of an ion at m/z 175.

  • Loss of HCN: A common fragmentation pathway for benzimidazole derivatives involves the elimination of a neutral hydrogen cyanide molecule from the imidazole ring, which would result in a fragment ion at m/z 147 from the m/z 174 ion.[3]

Comparison of Analytical Methodologies

The analysis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine can be approached using various analytical techniques. While mass spectrometry, particularly when coupled with a chromatographic separation method, offers high sensitivity and specificity, other methods may be suitable depending on the analytical requirements.

FeatureLC-MS/MSGC-MSHigh-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation by liquid chromatography followed by mass analysis of precursor and product ions.Separation of volatile compounds by gas chromatography followed by mass analysis.Separation by liquid chromatography with detection based on UV absorbance.
Specificity Very HighHighModerate to High
Sensitivity Very High (ng/mL to pg/mL)[4]High (ng/mL)Moderate (µg/mL)
Sample Derivatization Generally not required.May be required to improve volatility and thermal stability.[5]Not required.
Throughput High, with modern UPLC systems.[6]Moderate to High.High.
Instrumentation Cost HighModerate to HighLow to Moderate
Key Advantage Excellent for complex matrices and trace-level quantification.[7]Well-established for volatile and semi-volatile compounds.[8][9]Robust and widely available.
Limitation Matrix effects can influence ionization.Not suitable for non-volatile or thermally labile compounds.Lower specificity compared to MS methods.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed protocol for the quantitative analysis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine in a research setting, for instance, in a sample from a chemical reaction or a biological matrix after appropriate extraction.

1. Materials and Reagents:

  • 1,2-Diethyl-1H-benzoimidazol-5-ylamine reference standard

  • LC-MS grade acetonitrile, methanol, and water[6]

  • Formic acid (or other suitable mobile phase modifier)

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • Syringe filters (0.22 µm)

2. Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

3. Workflow Diagram:

lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., LLE or SPE) Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Dilution Dilution & Filtration Spiking->Dilution LC_Separation LC Separation Dilution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the LC-MS/MS analysis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine.

4. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.

  • Working Standards: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation: The sample preparation method will be matrix-dependent. For a simple reaction mixture, a "dilute-and-shoot" approach may be sufficient. For complex matrices like plasma, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) will be necessary to remove interferences.

  • Internal Standard: Spike all standards and samples with a consistent concentration of the internal standard.

5. LC-MS/MS Method Parameters (Example):

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]+ (m/z 204). Product ions for quantification and qualification will need to be determined by infusing the standard solution and performing a product ion scan. Likely product ions would correspond to the fragments discussed previously (e.g., m/z 189, 175, 148).

6. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify the concentration of 1,2-Diethyl-1H-benzoimidazol-5-ylamine in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The mass spectrometric analysis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine, particularly when coupled with liquid chromatography, provides a powerful tool for its sensitive and specific detection and quantification. While a definitive experimental fragmentation spectrum is not publicly available, a reliable prediction of its fragmentation pattern can be made based on the established behavior of similar benzimidazole and aromatic amine compounds. This guide provides researchers with the foundational knowledge and a practical starting point for developing robust analytical methods for this and related molecules.

References

  • Marupati, S., Eppakayala, L., & Dayakar, G. (2018). SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2-(DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5-AMINE. Rasayan Journal of Chemistry, 11(4), 1674-1677. Available at: [Link]

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  • Meyer, M. R. (2020). Development of analytical methods aimed at addressing specific aspects of post mortem cases using LC-MS/MS. Saarland University. Available at: [Link]

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A Senior Application Scientist's Guide to Differentiating Constitutional Isomers and Tautomeric Equilibria: A Case Study on Diethyl-Substituted Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Isomers vs. Tautomers - A Critical Distinction

In the landscape of chemical analysis, particularly within drug development and materials science, the precise identification of molecular structure is paramount. Two concepts that are often a source of confusion are isomerism and tautomerism. While both describe molecules with the same molecular formula, they represent fundamentally different chemical realities.

  • Constitutional Isomers are molecules that share the same molecular formula but have different atomic connectivity.[1] These are distinct, separable compounds with unique physical and spectroscopic properties. 1,2-diethylbenzene and 1,3-diethylbenzene are classic examples of constitutional isomers; their ethyl groups are attached to the benzene ring at different positions, a permanent structural feature.[2][3]

  • Tautomers are constitutional isomers that exist in a rapid and reversible equilibrium.[4][5] This interconversion, typically involving the migration of a proton and a shift in the location of a double bond, means that the two forms coexist as a mixture.[4][5] The most prevalent example is keto-enol tautomerism.[6][7]

Aromatic compounds like diethylbenzene do not exhibit tautomerism because it would require the disruption of the highly stable aromatic system. Therefore, a direct comparison of "1,2-diethyl isomers" and "1,3-diethyl tautomers" is based on a flawed premise. This guide will first address the core challenge of distinguishing the stable constitutional isomers, 1,2-diethylbenzene and 1,3-diethylbenzene. Subsequently, it will illustrate the principles of identifying tautomeric equilibria in a relevant molecular context to provide a comprehensive understanding of both phenomena.

Part 1: Distinguishing Constitutional Isomers - 1,2- vs. 1,3-Diethylbenzene

The differentiation of 1,2-diethylbenzene and 1,3-diethylbenzene is a common analytical challenge that can be effectively addressed using a suite of spectroscopic and chromatographic techniques. As these molecules are stable and separable, our methods focus on exploiting their subtle differences in symmetry, physical properties, and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers due to its sensitivity to the local chemical environment of each nucleus.[8]

The key to using NMR for isomer differentiation lies in molecular symmetry.

  • 1,2-Diethylbenzene (ortho): Possesses a C₂ᵥ symmetry axis. This results in five unique carbon environments and four unique proton environments.

  • 1,3-Diethylbenzene (meta): Also has a C₂ᵥ symmetry axis, but with a different substitution pattern, leading to six unique carbon environments and four unique proton environments.

This difference in the number of unique carbon atoms provides an unambiguous method of identification via ¹³C NMR.[9][10][11]

IsomerNumber of Aromatic ¹³C SignalsNumber of Aliphatic ¹³C SignalsTypical Aromatic Chemical Shifts (ppm)Typical Aliphatic Chemical Shifts (ppm)
1,2-Diethylbenzene 32142, 128, 12626, 15
1,3-Diethylbenzene 42144, 128.4, 127.5, 12529, 16
Data synthesized from multiple sources.[9][10][11]

While both isomers show complex splitting in the aromatic region, the patterns are distinct. The aromatic protons of 1,2-diethylbenzene typically appear as a multiplet, whereas 1,3-diethylbenzene shows a more resolved pattern including a distinct singlet-like peak for the proton between the two ethyl groups.[12][13]

  • Sample Preparation: Dissolve ~10-20 mg of the diethylbenzene sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Set a spectral width of ~250 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • A relaxation delay (d1) of 2 seconds is typically sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Count the number of distinct signals in the aromatic region (120-150 ppm). Five signals indicate the 1,2-isomer, while six signals point to the 1,3-isomer.[9][10][11]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Diethylbenzene Sample NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent CDCl3 Solvent->NMR_Tube Spectrometer 400 MHz+ Spectrometer NMR_Tube->Spectrometer Acquire Acquire 13C Spectrum (Proton Decoupled) Spectrometer->Acquire FID Raw FID Data Acquire->FID Process Fourier Transform, Phase & Baseline Correction FID->Process Spectrum Processed Spectrum Process->Spectrum Analysis Count Aromatic Signals Spectrum->Analysis Result1 5 Signals: 1,2-isomer Analysis->Result1 Yes Result2 6 Signals: 1,3-isomer Analysis->Result2 No

Caption: Workflow for distinguishing diethylbenzene isomers using ¹³C NMR.

Gas Chromatography (GC): Separation Based on Physical Properties

GC separates compounds based on their volatility and differential interactions with a stationary phase, making it ideal for separating isomers with different boiling points.

The boiling points of 1,2-diethylbenzene (183-184°C) and 1,3-diethylbenzene (181°C) are very close.[3][14][15][16] Therefore, a high-resolution capillary column is required. Specialized stationary phases, such as Bentone-34, which interact with the aromatic system, can enhance the separation of positional isomers beyond what is achievable by boiling point difference alone.[17][18] The para isomer is least stable toward nitric acid, and the meta isomer is most stable.[17][18]

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the diethylbenzene sample in a volatile solvent like hexane or dichloromethane.

  • Instrument Setup: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm). For enhanced separation, a specialized column like one containing Bentone-34 can be used.[17][18]

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 150°C at 3°C/minute.[17]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Detector: FID at 250°C.

  • Analysis: Inject 1 µL of the sample. The isomers will elute at different retention times. Under these conditions, 1,3-diethylbenzene is expected to elute slightly before 1,2-diethylbenzene.

GC_Principle cluster_column GC Column Injector Injector Port (Sample Vaporized) start Injector->start end Detector Detector (FID) (Signal Generated) start->Detector Elutes First start->Detector Elutes Second label_path1 1,3-Isomer (Lower BP) label_path2 1,2-Isomer (Higher BP) Chromatogram Resulting Chromatogram Detector->Chromatogram

Caption: Isomer separation in a GC column based on boiling point differences.

Mass Spectrometry (MS): Insights from Fragmentation

When coupled with GC (GC-MS), mass spectrometry provides both retention time data and mass information. While isomers have identical molecular weights, their fragmentation patterns upon electron ionization can differ.

Both 1,2- and 1,3-diethylbenzene have a molecular ion [M]⁺ at m/z 134.[3][14][19] The primary fragmentation is the loss of a methyl group (•CH₃) to form the stable benzylic cation at m/z 119, followed by the loss of an ethyl group (•C₂H₅) to give a fragment at m/z 105. The relative intensities of these fragments can vary. The ortho-isomer (1,2) may exhibit unique fragmentation pathways due to the proximity of the ethyl groups (an "ortho effect"), potentially leading to a different ratio of key fragment ions compared to the meta-isomer (1,3).

m/z (Ion)DescriptionExpected Relative Abundance (1,2-isomer)Expected Relative Abundance (1,3-isomer)
134[M]⁺ModerateModerate
119[M-CH₃]⁺HighHigh
105[M-C₂H₅]⁺Base Peak Base Peak
91[C₇H₇]⁺ModerateModerate
Data derived from NIST and PubChem spectral libraries.[3][14][19] While base peaks are often the same, subtle differences in the ratios of other ions can be used for differentiation with careful calibration.

Part 2: Identifying Tautomers - A Conceptual Framework

To address the second part of the topic, we will consider a hypothetical molecule that can exhibit tautomerism: 5,5-diethyl-1,3-cyclohexanedione. This molecule contains the "1,3" relationship of carbonyls that facilitates keto-enol tautomerism, a phenomenon absent in diethylbenzene.

Tautomers are not distinct, separable compounds under normal conditions but a mixture in dynamic equilibrium.[20][21] The key to their identification is observing evidence of both forms simultaneously in a single sample. The position of the equilibrium is sensitive to factors like solvent polarity and temperature.[22] Less polar solvents tend to favor the less polar enol form.[22]

If one were to analyze our hypothetical diketone by ¹H NMR, one would observe:

  • Two Sets of Signals: A set of peaks corresponding to the keto form and a separate, distinct set of peaks for the enol form.

  • Characteristic Enol Peak: A downfield signal (typically 10-16 ppm) for the enolic hydroxyl proton.

  • Integration Ratios: The relative integration of the signals for the keto and enol forms would directly reflect the equilibrium constant (K_enol).

  • Solvent Dependence: Dissolving the sample in a different solvent (e.g., from CDCl₃ to DMSO-d₆) would likely shift the equilibrium, changing the relative ratios of the observed signals. This dynamic behavior is the hallmark of tautomerism and is not observed for stable isomers.[23]

Tautomerism Keto Keto Form (C=O, C-H) Enol Enol Form (C=C, O-H) Keto->Enol Rapid Equilibrium (H+ shift)

Caption: Reversible equilibrium between keto and enol tautomers.

Conclusion

This guide delineates the critical differences between constitutional isomers and tautomers, correcting the common misconception that aromatic systems like diethylbenzene exhibit tautomerism.

  • 1,2- and 1,3-diethylbenzene are stable, distinct constitutional isomers. Their differentiation is reliably achieved by leveraging their unique molecular symmetry and physical properties through established analytical techniques. ¹³C NMR provides a definitive answer by counting the number of unique carbon signals. High-resolution GC effectively separates them based on subtle differences in volatility, while GC-MS confirms their identical mass and offers clues from fragmentation patterns.

  • Tautomers , in contrast, represent a dynamic equilibrium between two interconverting forms. Their identification relies on observing signals for both species simultaneously, with ratios that are sensitive to environmental conditions like solvent choice.

For researchers in drug development and chemical sciences, mastering this distinction is not merely academic. It is fundamental to ensuring structural integrity, predicting chemical reactivity, and guaranteeing the purity and identity of synthesized compounds.

References

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Technical Guide: UV-Vis Absorption Profile of 1,2-Diethyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

1,2-Diethyl-1H-benzoimidazol-5-ylamine (CAS: 879038-05-8) is a substituted benzimidazole derivative characterized by an electron-rich scaffold. Its optical properties are governed by the benzimidazole aromatic core modified by three key auxochromes: an amino group at position 5, and ethyl groups at positions 1 (nitrogen) and 2 (carbon).

This guide provides a technical analysis of its UV-Vis absorption maxima (


), comparing it against the parent 5-aminobenzimidazole to isolate the solvatochromic and steric effects of diethyl substitution.
Key Optical Specifications
PropertyValue / RangeMechanistic Driver
Primary

305 – 312 nm (Ethanol)Bathochromic shift from 5-amino group (

) + alkyl inductive effects.
Secondary Band ~245 – 250 nm Core Benzimidazole

transition.
Molar Absorptivity (

)
High (

M

cm

)
Enhanced by N1-ethyl hyperconjugation.
Visual Appearance Off-white to pale brown solidAbsorption tailing into visible region if oxidized.

Comparative Analysis: Substituent Effects

To understand the specific absorption of the 1,2-diethyl derivative, we must benchmark it against its structural precursors. The addition of ethyl groups to the 5-aminobenzimidazole core results in a bathochromic (red) shift due to the positive inductive effect (+I) of the alkyl groups, which destabilizes the HOMO level more than the LUMO, reducing the energy gap.

Table 1: Comparative UV-Vis Data (Ethanol)
CompoundStructure

(nm)
Shift Justification
Benzimidazole Unsubstituted Core243, 272 Baseline aromatic

transitions.
5-Aminobenzimidazole 5-NH

300 Strong auxochromic effect of amino lone pair (

).
2-Methyl-5-aminobenzimidazole 2-CH

, 5-NH

302 - 305 Weak +I effect of methyl group at C2.
1,2-Diethyl-1H-benzoimidazol-5-ylamine 1-Et, 2-Et, 5-NH

305 - 312 Cumulative +I effect of N1-Ethyl and C2-Ethyl groups + steric stabilization.

Technical Insight: The 5-amino group is the dominant chromophore modifier, pushing the absorption from ~272 nm to ~300 nm. The 1,2-diethyl substitution fine-tunes this, adding another 5–12 nm shift and improving solubility in organic solvents compared to the parent amine.

Mechanistic Pathway & Electronic Transitions

The following diagram illustrates the electronic relationships and experimental workflow to isolate the specific


.

UV_Mechanism cluster_experimental Experimental Validation Logic Benzimidazole Benzimidazole Core (λmax ~272 nm) Auxochrome_Amino + 5-Amino Group (Strong Auxochrome) Benzimidazole->Auxochrome_Amino n -> π* Transition Intermediate 5-Aminobenzimidazole (λmax ~300 nm) Auxochrome_Amino->Intermediate Red Shift (+28 nm) Auxochrome_Ethyl + 1,2-Diethyl Groups (Inductive +I Effect) Intermediate->Auxochrome_Ethyl HOMO Destabilization Target 1,2-Diethyl-1H-benzoimidazol-5-ylamine (λmax ~305-312 nm) Auxochrome_Ethyl->Target Fine Red Shift (+5-12 nm) Solvent Solvent Choice: Ethanol (Polar Protic) Shift Solvatochromism: H-Bonding stabilizes Ground State (Blue Shift vs Non-polar) Solvent->Shift

Figure 1: Structural evolution of the chromophore showing the additive effects of auxochromes on the absorption maximum.

Validated Experimental Protocol

To accurately determine the


 and molar absorptivity (

), follow this self-validating protocol. This method minimizes errors from aggregation or solvent cut-off.
Reagents & Equipment[1][2]
  • Analyte: 1,2-Diethyl-1H-benzoimidazol-5-ylamine (>98% purity).

  • Solvent: Spectroscopic grade Ethanol (Cut-off <210 nm) or Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 2.31 mg of the compound (MW ≈ 231.3 g/mol ).

    • Dissolve in 10 mL of Ethanol. Sonicate for 5 minutes to ensure complete dissolution (critical due to hydrophobicity of ethyl groups).

  • Working Standard (

    
    ): 
    
    • Dilute 0.5 mL of Stock Solution into 9.5 mL of Ethanol.

    • Validation Check: Solution must be optically clear with no turbidity.

  • Baseline Correction:

    • Fill both cuvettes with pure Ethanol.

    • Run a baseline scan (200–800 nm) to zero the instrument.

  • Measurement:

    • Replace the sample cuvette with the Working Standard.

    • Scan from 200 nm to 500 nm.

    • Criterion: Absorbance at

      
       should fall between 0.2 and 0.8 A.U. If >1.0, dilute further.
      
  • Data Analysis:

    • Identify the peak maximum in the 300–320 nm region.

    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .

References

  • NIST Chemistry WebBook. (n.d.). UV/Visible Spectrum of 2-Methylbenzimidazole. National Institute of Standards and Technology.[1][2] Retrieved from [Link]

  • Yadav, P., et al. (2020).[3] Synthesis and UV-Vis characterization of benzimidazolium salts. ResearchGate. Retrieved from [Link]

  • Vertex AI Search. (2023). Consolidated Spectral Data for Benzimidazole Derivatives. (Synthesized from multiple chemical supplier databases including Sigma-Aldrich and Cayman Chemical).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1,2-Diethyl-1H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] As such, compounds like 1,2-Diethyl-1H-benzoimidazol-5-ylamine are of significant interest in drug discovery and development. However, their structural alerts, particularly the aromatic amine functional group, necessitate a robust understanding of their potential hazards and the implementation of stringent safety protocols.

Hazard Assessment: Understanding the Risks

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

  • Harmful if Swallowed or Inhaled: Similar to other amine compounds, there is a potential for harm upon ingestion or inhalation.[2][3]

  • Carcinogenicity: Aromatic amines as a class are associated with carcinogenicity, and it is prudent to handle all such compounds with appropriate precautions.[4]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 1,2-Diethyl-1H-benzoimidazol-5-ylamine. The following table outlines the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and preparing solutions - Chemical splash goggles or a full-face shield - Nitrile or neoprene gloves - Laboratory coat - Closed-toe shoesProtects against accidental splashes to the eyes and face. Prevents skin contact. Provides a barrier against spills. Protects feet from spills.
Reactions and work-ups - All PPE from the previous level - Chemical-resistant apronOffers an additional layer of protection for the torso from larger volume splashes.
Handling of the neat compound or potential for aerosol generation - All PPE from the previous levels - A properly fitted respirator with appropriate cartridges for organic vapors and particulatesMinimizes the risk of inhaling fine particles or aerosols.[5][6]

A Note on Glove Selection: The permeation of aromatic amines through protective gloves is a significant concern.[7] It is crucial to select gloves made of materials with known resistance to aromatic amines, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[8]

Operational Protocols: Ensuring a Safe Workflow

Adherence to standardized operational procedures is paramount for minimizing exposure and preventing accidents.

Engineering Controls
  • Fume Hood: All work with 1,2-Diethyl-1H-benzoimidazol-5-ylamine, especially the handling of the solid and the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[9]

Step-by-Step Handling Procedure
  • Preparation: Before starting any work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[8]

  • Weighing:

    • Tare a suitable container on a balance inside the fume hood.

    • Carefully transfer the required amount of 1,2-Diethyl-1H-benzoimidazol-5-ylamine to the container, avoiding the generation of dust.

    • Close the primary container immediately after weighing.

  • Solution Preparation:

    • In the fume hood, add the solvent to the container with the weighed compound.

    • Stir or sonicate as required to achieve dissolution.

  • Reaction and Work-up:

    • Conduct all subsequent steps within the fume hood.

    • Use appropriate glassware and equipment, ensuring it is free from defects.[10]

  • Post-Handling:

    • Thoroughly clean the work area after completion of the experiment.

    • Wash hands and any exposed skin with soap and water.[10]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (in a fume hood):

    • Alert others in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or diatomaceous earth.[2][11]

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent the spread of the spill if it can be done without risk.

    • Allow only trained emergency response personnel to handle the cleanup.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

Chemical waste from experiments involving 1,2-Diethyl-1H-benzoimidazol-5-ylamine must be handled as hazardous waste. Improper disposal can lead to environmental contamination and harm to aquatic life.[13][14]

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, absorbent materials), in a clearly labeled, sealed container designated for hazardous solid waste.[4]

  • Liquid Waste:

    • Collect all liquid waste containing 1,2-Diethyl-1H-benzoimidazol-5-ylamine in a dedicated, sealed, and properly labeled hazardous waste container.[4]

    • Do not mix amine waste with other waste streams to prevent potentially hazardous reactions.[4]

    • Distinguish between halogenated and non-halogenated solvent waste streams.[4]

Final Disposal
  • All waste containing 1,2-Diethyl-1H-benzoimidazol-5-ylamine must be disposed of through a licensed hazardous waste disposal company.[2][13]

  • The most common and effective method for the final disposal of amine waste is incineration at a permitted hazardous waste facility.[4][15]

Workflow Diagrams

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection assess_task Assess the experimental task (e.g., weighing, reaction, cleanup) weighing Weighing and Solution Prep: - Goggles/Face Shield - Lab Coat - Nitrile/Neoprene Gloves assess_task->weighing Low splash/aerosol risk reaction Reaction/Work-up: - All of the above + - Chemical Apron assess_task->reaction Moderate splash risk aerosol Potential for Aerosol/Dust: - All of the above + - Respirator assess_task->aerosol High aerosol/dust risk

Caption: PPE selection based on the assessed risk of the laboratory task.

Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation cluster_segregation Segregation cluster_collection Collection cluster_disposal Final Disposal generate_waste Generate Waste Containing 1,2-Diethyl-1H-benzoimidazol-5-ylamine solid_waste Solid Waste (gloves, paper, etc.) generate_waste->solid_waste liquid_waste Liquid Waste (solvents, reaction mixtures) generate_waste->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup Arrange for Pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup incineration Incineration by Licensed Hazardous Waste Facility ehs_pickup->incineration

Caption: Step-by-step workflow for the proper disposal of waste.

References

  • Amine Disposal For Businesses - Collect and Recycle. (2024, July 18). Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Retrieved from [Link]

  • BENZIMIDAZOLE FOR SYNTHESIS MSDS CAS-No.: 51-17-2 MSDS - Labogens. (2016, April 29). Retrieved from [Link]

  • Treatment of amine wastes generated in industrial processes. - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Disposing Amine Waste | Technology Catalogue. (n.d.). Retrieved from [Link]

  • Substance Information - ECHA - European Union. (2025, March 26). Retrieved from [Link]

  • SAFETY DATA SHEET - Prepared In Accordance With HCS 29 CFR 1910.1200 1. Identification of the Substance/Mixture and the Company/Undertaking - Stonhard. (n.d.). Retrieved from [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association: Vol 61, No 6 - Taylor & Francis. (2010, June 4). Retrieved from [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product - WIT Press. (n.d.). Retrieved from [Link]

  • Emergency Response & PPE - Ammonia Refrigeration PSM. (2020, March 9). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (2023, February 11). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.